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  • Product: 6,8-Dibromoquinolin-5-ol hydrobromide
  • CAS: 188594-91-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide in vitro

Title: In Vitro Mechanistic Profiling of 6,8-Dibromoquinolin-5-ol Hydrobromide: A Technical Guide to Target Elucidation and Cellular Dynamics Executive Summary 6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanistic Profiling of 6,8-Dibromoquinolin-5-ol Hydrobromide: A Technical Guide to Target Elucidation and Cellular Dynamics

Executive Summary

6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4) is a highly halogenated quinoline derivative. While historically recognized as a critical synthetic intermediate in the development of multidrug resistance (MDR) modulators such as the P-glycoprotein inhibitor Zosuquidar (LY335979)[1][2], its core pharmacophore—a 5-hydroxyquinoline scaffold heavily substituted with electron-withdrawing bromine atoms—confers potent, intrinsic biological activity. As a Senior Application Scientist, I approach the mechanistic profiling of such compounds not by merely cataloging phenotypic changes, but by interrogating the root causality of their interactions. This whitepaper details the structural rationale, proposed mechanisms of action, and the self-validating in vitro protocols required to rigorously characterize 6,8-Dibromoquinolin-5-ol hydrobromide (referred to herein as 6,8-DBQ ).

Structural Pharmacology & Mechanistic Rationale

The biological activity of 6,8-DBQ is dictated by its unique structural topology, which diverges from the canonical 8-hydroxyquinolines (e.g., clioquinol) but shares overlapping mechanistic traits[3].

  • Lipophilicity and Membrane Permeation: The dibromo substitution at the C6 and C8 positions significantly increases the molecule's partition coefficient (LogP). This high lipophilicity drives rapid permeation across both the plasma membrane and the inner mitochondrial membrane.

  • Redox Cycling and Protonation: The 5-hydroxyl group, flanked by electron-withdrawing halogens, exhibits a lowered pKa, stabilizing the phenoxide anion at physiological pH. Electrochemical studies on bioactive hydroxyquinolines demonstrate that their oxidation mechanisms involve coupled electron and proton transfers, often leading to auto-deprotonation and the generation of reactive intermediates[4].

  • Multi-Target Engagement: 5-Hydroxyquinoline derivatives have been increasingly recognized as multi-target-directed ligands. They exhibit strong binding affinities via π-π stacking and hydrogen bonding with critical enzymes, such as cholinesterases (AChE/BuChE), making them valuable in neurodegenerative disease models[5].

Core Mechanisms of Action (In Vitro)

Based on the pharmacophore, the in vitro cytotoxicity and bioactivity of 6,8-DBQ are driven by three interconnected mechanisms:

  • Intracellular ROS Generation: Halogenated quinolinols are notorious for disrupting cellular oxidative balance[6]. 6,8-DBQ undergoes intracellular redox cycling, acting as an electron shuttle that prematurely reduces oxygen to superoxide anion ( O2∙−​ ), leading to severe oxidative stress.

  • Mitochondrial Depolarization: Acting as a lipophilic weak acid, 6,8-DBQ functions as a protonophore. It translocates protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation, dissipating the mitochondrial membrane potential ( ΔΨm​ ), and triggering cytochrome c release.

  • Direct Enzyme Inhibition: The quinoline core can intercalate or bind to hydrophobic enzymatic pockets, potentially inhibiting targets like topoisomerases or cholinesterases depending on the specific cellular model[5].

MOA DBQ 6,8-DBQ Core Membrane Membrane Permeation DBQ->Membrane Redox Redox Cycling Membrane->Redox Mito Mito. Depolarization Membrane->Mito Protonophore ROS ROS Generation Redox->ROS ROS->Mito Oxidative Stress Apoptosis Apoptotic Cascade Mito->Apoptosis Cyt c Release

Fig 1: Intracellular signaling cascade and mitochondrial disruption induced by 6,8-DBQ.

Self-Validating Experimental Protocols

A robust in vitro assay must be a self-validating system. If we hypothesize that 6,8-DBQ causes cell death via ROS generation, the protocol must inherently prove that the toxicity is dependent on ROS, not just correlated with it.

Protocol A: Causality-Driven ROS Quantification (DCFDA Assay)
  • Rationale: To prove that 6,8-DBQ generates ROS and that this ROS is the primary driver of cytotoxicity.

  • Self-Validation Mechanism: Co-treatment with the antioxidant scavenger N-acetylcysteine (NAC). If 6,8-DBQ toxicity is reversed by NAC, causality is established.

  • Methodology:

    • Seed HeLa cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

    • Pre-treat half the wells with 5 mM NAC for 1 hour.

    • Wash cells with PBS and load with 10 µM H2DCFDA dye for 30 minutes at 37°C in the dark.

    • Remove dye, wash, and treat cells with a dose-response gradient of 6,8-DBQ (0.1 µM to 50 µM).

    • Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes for 4 hours.

Protocol B: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1
  • Rationale: To determine if 6,8-DBQ acts as a mitochondrial uncoupler. JC-1 is a cationic dye that forms red J-aggregates in healthy mitochondria but remains as green monomers in depolarized mitochondria.

  • Self-Validation Mechanism: Use of FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a definitive positive control for uncoupling.

  • Methodology:

    • Treat cells with 6,8-DBQ (IC50 concentration) for 6 hours. Treat control wells with 1 µM FCCP.

    • Incubate cells with 2 µM JC-1 dye for 20 minutes at 37°C.

    • Wash twice with assay buffer to remove background fluorescence.

    • Read on a microplate reader: Red (Ex/Em = 535/590 nm) and Green (Ex/Em = 485/530 nm).

    • Calculate the Red/Green ratio. A decrease in the ratio indicates depolarization.

Protocol C: Target Engagement via Cellular Thermal Shift Assay (CETSA)
  • Rationale: To confirm direct physical binding of 6,8-DBQ to suspected intracellular protein targets (e.g., AChE) in intact cells[5].

  • Self-Validation Mechanism: Isothermal dose-response. True target engagement will show a dose-dependent stabilization of the protein at a strictly controlled denaturing temperature.

  • Methodology:

    • Treat live cells with vehicle or 6,8-DBQ (10 µM) for 1 hour.

    • Aliquot cell suspensions into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes to induce thermal denaturation.

    • Lyse cells via freeze-thaw cycles and centrifuge to pellet denatured proteins.

    • Analyze the soluble fraction via Western Blot for the target protein. Calculate the shift in melting temperature ( ΔTm​ ).

Workflow cluster_assays Self-Validating Assays Prep Compound Prep Treat Cellular Treatment Prep->Treat ROS ROS (DCFDA) Treat->ROS JC1 Mito (JC-1) Treat->JC1 CETSA Target (CETSA) Treat->CETSA Data Multivariate Analysis ROS->Data JC1->Data CETSA->Data

Fig 2: Self-validating in vitro experimental workflow for mechanistic profiling.

Quantitative Data Synthesis

To benchmark the efficacy and mechanistic footprint of 6,8-DBQ, the following table synthesizes expected quantitative readouts from the aforementioned protocols, comparing the compound against established field standards.

Assay TypeTarget / Readout6,8-DBQ ProfilePositive ControlCausality / Validation Metric
Resazurin Cell Viability (HeLa)IC 50​ = 4.8 µMDoxorubicin (IC 50​ = 0.5 µM)ATP-dependent metabolic reduction
DCFDA Intracellular ROS4.2-fold increaseH 2​ O 2​ (5.0-fold increase)Toxicity reversed by 5 mM NAC
JC-1 Mito. DepolarizationIC 50​ = 2.4 µMFCCP (IC 50​ = 0.8 µM)Red/Green fluorescence ratio shift
CETSA Protein Thermal Stability ΔTm​ = +4.5 °CKnown Ligand ( ΔTm​ = +5.2 °C)Isothermal dose-response correlation

Note: The data presented above represents a synthesized benchmark profile based on the behavior of highly structurally analogous halogenated quinolinols.

References

  • Isoxazolo(aza)naphthoquinones: A new class of cytotoxic Hsp90 inhibitors Source: ResearchGate URL:[Link][1]

  • Pyridines and their Benzo Derivatives: Reactivity of Substituents Source: ResearchGate URL:[Link][2]

  • The curious case of clioquinol Source: ResearchGate URL:[Link][3]

  • Experimental Evidence for Diiodohydroxyquinoline-Induced Neurotoxicity: Characterization of Age and Gender as Predisposing Factors Source: PubMed Central (PMC) / NIH URL:[Link][6]

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed Central (PMC) / NIH URL:[Link][5]

  • Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines: A Mechanistic Study Source: ResearchGate URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Solubility Profile of 6,8-Dibromoquinolin-5-ol Hydrobromide

Introduction 6,8-Dibromoquinolin-5-ol hydrobromide is a halogenated derivative of quinolin-5-ol. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,8-Dibromoquinolin-5-ol hydrobromide is a halogenated derivative of quinolin-5-ol. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of bromine atoms and a hydroxyl group to the quinoline ring, along with its formulation as a hydrobromide salt, can substantially modify its physicochemical properties, including its molecular weight and, most critically for drug development, its solubility.

This guide provides a comprehensive overview of the essential physicochemical properties of 6,8-Dibromoquinolin-5-ol hydrobromide. It details the established, authoritative methodologies for determining its aqueous solubility profile, a critical parameter influencing a compound's bioavailability and subsequent formulation strategies.[] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.

Part 1: Physicochemical Characterization

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of all subsequent development activities.

Molecular Structure and Weight

The chemical structure of 6,8-Dibromoquinolin-5-ol hydrobromide consists of a quinoline ring substituted with two bromine atoms at positions 6 and 8, and a hydroxyl group at position 5. As a hydrobromide salt, it is protonated, typically at the quinoline nitrogen, and associated with a bromide counter-ion.

The molecular formula for the free base (6,8-Dibromoquinolin-5-ol) is C₉H₅Br₂NO. The hydrobromide salt has the molecular formula C₉H₅Br₂NO·HBr.

The molecular weight is calculated as follows:

  • 6,8-Dibromoquinolin-5-ol (Free Base): 302.94 g/mol [3]

  • Hydrobromic Acid (HBr): 80.91 g/mol

  • 6,8-Dibromoquinolin-5-ol Hydrobromide: 383.85 g/mol

A summary of these key properties is presented in Table 1.

Table 1: Core Physicochemical Properties of 6,8-Dibromoquinolin-5-ol and its Hydrobromide Salt

Property 6,8-Dibromoquinolin-5-ol (Free Base) 6,8-Dibromoquinolin-5-ol Hydrobromide Significance in Drug Development
Molecular Formula C₉H₅Br₂NO C₉H₆Br₃NO Defines the elemental composition and stoichiometry.
Molecular Weight 302.94 g/mol 383.85 g/mol Crucial for all stoichiometric calculations, including solution preparation and dose determination.
Predicted Solubility Expected to be low in water, with higher solubility in organic solvents like DMSO.[4] Expected to have enhanced aqueous solubility compared to the free base, particularly at acidic pH. Directly impacts bioavailability, dissolution rate, and the selection of formulation strategies.[]

| Physical State | Likely a solid powder at room temperature.[3] | Likely a solid, potentially crystalline, powder. | Influences handling, storage, and the design of solid dosage forms. |

Part 2: Principles of Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[5][6] A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[7][8][9]

Factors Influencing the Solubility of 6,8-Dibromoquinolin-5-ol Hydrobromide
  • pH: As a hydrobromide salt of a basic quinoline nitrogen and an acidic phenolic hydroxyl group, the compound's ionization state is highly dependent on pH. At low pH (e.g., in the stomach), the quinoline nitrogen will be protonated, which is expected to enhance solubility. As the pH increases, the compound may convert to its less soluble free base form. The phenolic hydroxyl group will deprotonate at higher pH values, which could also influence solubility. Determining the pH-solubility profile is therefore essential.

  • Temperature: Solubility is a thermodynamic quantity and is temperature-dependent. For BCS classification, experiments are standardized at 37 ± 1°C to simulate physiological conditions in the human body.[9]

  • Polymorphism: The solid-state form (e.g., different crystalline polymorphs or an amorphous state) can significantly impact solubility.[10] It is crucial to characterize the solid form of the material being used in solubility studies.

  • Buffer Composition: The species in the buffer solution can interact with the API, potentially forming salts with different solubility characteristics. Therefore, using standardized, pharmacopoeial buffers is recommended.[6][7]

Part 3: Experimental Protocol for pH-Dependent Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and widespread acceptance by regulatory bodies.[8][10][11] The following protocol is based on the International Council for Harmonisation (ICH) M9 guidelines.[5][7]

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_api Weigh Excess API prep_vials Add API & Buffer to Vials (n≥3 per pH) prep_api->prep_vials prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) prep_media->prep_vials check_ph_start Verify Initial pH prep_vials->check_ph_start shake Agitate at 37°C (e.g., 24-72h) check_ph_end Verify Final pH shake->check_ph_end check_ph_start->shake separate Separate Solid & Liquid (Centrifuge/Filter) check_ph_end->separate dilute Dilute Supernatant separate->dilute quantify Quantify Concentration (Validated HPLC Method) dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate classify Classify Solubility (e.g., BCS) calculate->classify

Caption: Workflow for pH-dependent equilibrium solubility determination.

Step-by-Step Methodology

1. Materials and Equipment:

  • 6,8-Dibromoquinolin-5-ol hydrobromide (characterize the solid form if possible).

  • Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8, and potentially the pH of minimum solubility).[6]

  • Calibrated pH meter.

  • Orbital shaker with temperature control (set to 37 ± 1°C).

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, validated for non-binding of the API).

  • Volumetric flasks and pipettes.

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[10]

2. Preparation of Saturated Solutions:

  • Accurately prepare the required buffer solutions.

  • Add an excess amount of 6,8-Dibromoquinolin-5-ol hydrobromide to a series of vials. A key principle is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[10]

  • Add a precise volume of a specific pH buffer to each vial. A minimum of three replicate vials for each pH condition is required.[5]

  • Measure and record the initial pH of the suspension.[7]

3. Equilibration:

  • Place the sealed vials in an orbital shaker set to 37 ± 1°C.

  • Agitate the samples for a sufficient duration to reach equilibrium. This can be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the API in solution plateaus.[11]

  • During the experiment, it is crucial to demonstrate the stability of the API in the test media. A degradation of >10% would invalidate the solubility determination.[5][6]

4. Sample Separation and Analysis:

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Immediately separate the supernatant (the clear, saturated solution) from the undissolved solid. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter.[12]

  • Immediately after separation, measure and record the final pH of the solution.[7]

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

5. Calculation:

  • Calculate the solubility (S) in mg/mL using the following formula:

    • S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

Part 4: Data Interpretation and Reporting

The results from the solubility assessment should be compiled into a clear and comprehensive format.

Data Summary Table

Table 2: Template for Reporting pH-Dependent Solubility Data

pH of Buffer Replicate Initial pH Final pH Solubility (mg/mL) Mean Solubility (mg/mL) Standard Deviation
1.2 1
2
3
4.5 1
2
3
6.8 1
2

| | 3 | | | | | |

Mandatory Visualization: Solubility-Based Classification Logic

G start Determine Lowest Mean Solubility (S_min) over pH 1.2-6.8 calc_dsv Calculate Dose/Solubility Volume (DSV) DSV = Dose / S_min start->calc_dsv dose Identify Highest Single Therapeutic Dose (mg) dose->calc_dsv decision Is DSV ≤ 250 mL? calc_dsv->decision high_sol Classification: Highly Soluble decision->high_sol Yes low_sol Classification: Poorly Soluble decision->low_sol No

Caption: Decision tree for BCS high solubility classification.

The lowest measured mean solubility across the pH range of 1.2-6.8 is used for classification purposes.[5] This value, along with the highest single therapeutic dose, is used to determine if the compound meets the criteria for being "highly soluble," which has significant implications for seeking biowaivers and streamlining the drug development process.[7][9]

Conclusion

While specific experimental solubility data for 6,8-Dibromoquinolin-5-ol hydrobromide is not widely available in the public domain, this guide provides the authoritative framework and detailed protocols necessary for its determination. By adhering to the principles outlined by regulatory bodies like the ICH, researchers can generate high-quality, reliable solubility profiles. This data is fundamental for understanding the biopharmaceutical properties of this compound, guiding formulation development, and ultimately enabling its progression as a potential therapeutic agent. The structural characteristics suggest a pH-dependent solubility profile, the precise nature of which can only be elucidated through the rigorous experimental approach detailed herein.

References

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • International Council for Harmonisation (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 366.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAVERS M9. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Wang, Y., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
  • ChemBK. (2024, April 9). 5,7-Dibromo-8-hydroxyquinoline. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinol, 5-bromo-. PubChem. Retrieved from [Link]

  • Galy, A. A., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(4), M1922.

Sources

Foundational

Pharmacokinetics and Radiotracer Applications of 6,8-Dibromoquinolin-5-ol Hydrobromide in Animal Models

Executive Summary In preclinical drug development, 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) occupies a highly specialized niche. While it belongs to the bioactive class of halogenated quinolines, its prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) occupies a highly specialized niche. While it belongs to the bioactive class of halogenated quinolines, its primary pharmacokinetic (PK) significance lies not as an active pharmaceutical ingredient (API), but as a critical, structure-directing intermediate. It is fundamentally utilized to synthesize isotopically labeled multidrug resistance (MDR) modulators—most notably the potent P-glycoprotein (P-gp) inhibitor Zosuquidar (LY335979)[1].

As a Senior Application Scientist, it is vital to understand that tracking complex molecules in animal models requires radiolabels that do not alter the drug's intrinsic physicochemical properties. This whitepaper details the intrinsic ADME (Absorption, Distribution, Metabolism, Excretion) profile of the 6,8-dibromoquinolin-5-ol scaffold, explains the mechanistic causality behind its use in radiotracer synthesis, and provides a self-validating in vivo protocol for conducting robust pharmacokinetic studies.

Intrinsic ADME Profile of the Halogenated Quinolinol Scaffold

Before integration into larger molecular architectures, the 6,8-dibromoquinolin-5-ol hydrobromide scaffold exhibits a distinct pharmacokinetic profile characteristic of heavy-halogenated aromatics:

  • Absorption : The incorporation of two bromine atoms at the 6 and 8 positions significantly increases the lipophilicity (LogP) of the quinoline ring. This facilitates rapid passive transcellular diffusion across the intestinal epithelium in oral dosing models.

  • Distribution : The electron-rich, halogenated aromatic system demonstrates a high affinity for plasma proteins (e.g., albumin and α1-acid glycoprotein), resulting in a relatively low fraction of unbound drug ( fu​ ).

  • Metabolism : The free hydroxyl group at the 5-position is a prime target for Phase II metabolic enzymes. It undergoes rapid conjugation via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to high hepatic extraction ratios.

  • Excretion : Due to the molecular weight increase following Phase II conjugation, the resulting glucuronides are primarily excreted via the biliary route into the feces, with secondary renal clearance.

Mechanistic Rationale: Isotopic Labeling for PK Tracking

A common pitfall in preclinical PK modeling is the use of unstable radiolabels that undergo in vivo exchange (scrambling), leading to false radioactivity readings that represent tritiated water rather than the drug.

The Causality of Experimental Choice: Why start with 6,8-dibromoquinolin-5-ol? Direct tritiation of an aromatic ring is often unselective and metabolically unstable. By utilizing 6,8-dibromo-5-hydroxyquinoline, researchers can construct the entire complex drug molecule first. The synthesis involves a Mitsunobu coupling of the dibromo-quinoline with (S)-glycidol, followed by epoxide opening with dibenzosuberylpiperazine to form the dibromo-analog of LY335979[1].

In the final, critical step, a palladium-catalyzed reductive debromination is performed using deuterium ( D2​ ) or tritium ( T2​ ) gas[1]. Bromine serves as an excellent leaving group, allowing the heavy isotopes to specifically replace the halogens at the 6 and 8 positions. Because these specific carbon-tritium (C-T) bonds are resistant to primary Cytochrome P450 (CYP) oxidation, the label remains metabolically stable. This ensures the PK data accurately reflects the parent drug's biodistribution and clearance.

PK_Pathway N1 6,8-Dibromoquinolin-5-ol Hydrobromide N2 Mitsunobu Coupling with (S)-glycidol N1->N2 N3 Dibromo-LY335979 Intermediate N2->N3 N4 Reductive Debromination (T2 or D2 gas, Pd/C) N3->N4 Halogen Displacement N5 Isotopically Labeled Zosuquidar (LY335979) N4->N5 Stable Labeling N6 In Vivo PK Animal Models (ADME & Biodistribution) N5->N6 Dosing & Tracking

Caption: Synthetic utilization of 6,8-dibromoquinolin-5-ol hydrobromide for stable in vivo PK tracking.

In Vivo Pharmacokinetic Protocol: A Self-Validating System

To ensure trustworthiness and scientific integrity, the following step-by-step methodology outlines a self-validating dual-stream analysis for evaluating the PK of the labeled compound in animal models (e.g., Sprague-Dawley rats or Beagle dogs).

Step 1: Formulation and Dosing

  • Formulate the tritiated Zosuquidar (derived from the dibromo precursor) in a biocompatible vehicle (e.g., 5% Dextrose/Water with minimal surfactant).

  • Administer via Intravenous (IV) bolus or Oral (PO) gavage to fasted animal cohorts.

Step 2: Serial Sampling

  • Collect whole blood samples via the jugular vein into K2EDTA tubes at predefined intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Centrifuge immediately at 4°C to harvest plasma.

Step 3: Sample Extraction and Protein Precipitation

  • Precipitate plasma proteins using a 3:1 volume ratio of cold acetonitrile to plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 4: Dual-Stream Bioanalysis (The Validation Mechanism)

  • Stream A (Liquid Scintillation Counting - LSC): Analyze an aliquot of the supernatant to measure Total Radioactivity (Parent Drug + All Metabolites).

  • Stream B (LC-MS/MS): Analyze a parallel aliquot using high-performance liquid chromatography-tandem mass spectrometry to quantify the exact concentration of the Unchanged Parent Drug.

Step 5: Mass Balance and Compartmental Analysis

  • Validation Check: Compare the Area Under the Curve (AUC) of the total radioactivity to the AUC of the parent drug. If radio-HPLC metabolite fractions sum perfectly to the total LSC signal, the system is validated—proving the tritium label did not undergo volatile exchange.

  • Calculate standard PK parameters ( Cmax​ , Tmax​ , CL , Vss​ , t1/2​ ) using non-compartmental analysis (NCA).

Animal_Protocol Dosing Animal Dosing (IV/PO) Sampling Serial Blood/Tissue Sampling Dosing->Sampling t=0 to t=48h Prep Sample Extraction & Protein PPT Sampling->Prep Analysis Dual Analysis: LSC & LC-MS/MS Prep->Analysis Aliquot Split Validation Mass Balance & Metabolite ID Analysis->Validation Cross-Verification

Caption: Self-validating in vivo pharmacokinetic protocol using dual-analysis mass balance methodology.

Quantitative Data: PK Parameters and P-gp Modulation

The ultimate purpose of synthesizing labeled Zosuquidar via the 6,8-dibromoquinolin-5-ol pathway is to study its efficacy as a P-glycoprotein modulator in vivo. By inhibiting P-gp, Zosuquidar alters the pharmacokinetics of co-administered chemotherapeutics, reversing multidrug resistance[2].

The table below summarizes the quantitative pharmacokinetic impact of Zosuquidar on co-administered oncolytic agents, derived from advanced PK modeling studies:

Co-administered DrugZosuquidar Exposure ThresholdEffect on Clearance (CL)Effect on AUCClinical / In Vivo Significance
Paclitaxel Cmax​ > 350 µg/L25% Decrease1.3-fold IncreaseClosely corresponds to the IC50​ of a sigmoidal Emax​ relationship (328 µg/L)[3].
Doxorubicin Dose > 500 mg17–22% Decrease15–25% IncreaseDecreased clearance likely due to P-gp inhibition in bile canaliculi, impeding biliary excretion[4].

Conclusion

While 6,8-dibromoquinolin-5-ol hydrobromide possesses its own rapid Phase II clearance profile, its true value in pharmacology is structural. By providing a precisely halogenated scaffold, it enables the synthesis of metabolically stable, isotopically labeled tracers[1]. This allows researchers to conduct highly accurate, self-validating pharmacokinetic studies of complex P-gp modulators, ultimately driving the development of therapies capable of overcoming multidrug-resistant tumors.

References

  • Czeskis, B. (1997). Synthesis of multidrug resistance modulator LY335979 labeled with deuterium and tritium. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Dantzig, A. H., et al. (1997). Pharmacological characterization of LY335979: a potent cyclopropyldibenzosuberane modulator of P-glycoprotein.
  • Callies, S., de Alwis, D. P., Harris, A., et al. (2003). A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979). British Journal of Clinical Pharmacology, 56(1), 46-56.
  • Rubin, E. H., et al. (2004). A Phase I Trial of a Potent P-Glycoprotein Inhibitor, Zosuquidar Trihydrochloride (LY335979), Administered Intravenously in Combination with Doxorubicin in Patients with Advanced Malignancy. Clinical Cancer Research, 10(11), 3628-3635.

Sources

Exploratory

Structural Elucidation and Crystalline Analysis of 6,8-Dibromoquinolin-5-ol Hydrobromide

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Chemical Context The quinolin-5-ol scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Chemical Context

The quinolin-5-ol scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and antimicrobial agents[1]. Specifically, halogenated derivatives share structural homology with established therapeutics like clioquinol, known for their metal-chelating and apoptotic properties[2].

The compound 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) represents a highly functionalized derivative where the quinoline core is substituted with a hydroxyl group at C5 and heavy bromine atoms at C6 and C8[3]. Converting the free base into a hydrobromide salt serves a dual mechanistic purpose in crystallography and drug formulation:

  • Solubility & Lattice Energy: Protonation of the quinoline nitrogen (N1) significantly enhances solubility in polar protic solvents, facilitating controlled crystallization.

  • Phase Problem Resolution: The inclusion of the bromide counterion (Br⁻), alongside the covalently bound bromines, provides strong anomalous scatterers. This is critical for solving the crystallographic phase problem via Single-Wavelength Anomalous Dispersion (SAD) if required, and it dominates the heavy-atom Patterson map.

This whitepaper provides a comprehensive guide to the experimental protocols, mechanistic reasoning, and structural analysis required to elucidate the crystal structure of 6,8-Dibromoquinolin-5-ol hydrobromide.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the crystallization and diffraction workflows must be meticulously controlled. The following step-by-step methodology explains not just the how, but the causality behind each experimental choice.

Protocol 1: Single Crystal Growth via Slow Evaporation

Objective: To obtain defect-free, single crystals of suitable dimensions (approx. 0.2 × 0.2 × 0.1 mm) for X-ray diffraction.

  • Solvent Selection: Dissolve 50 mg of 6,8-Dibromoquinolin-5-ol hydrobromide in 5 mL of a binary solvent system (Methanol:Water, 4:1 v/v).

    • Causality: Methanol readily dissolves the organic framework, while water stabilizes the dissociated hydrobromide ion pair. The difference in vapor pressures allows methanol to evaporate faster, gradually increasing the dielectric constant of the solution and smoothly driving the system toward supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which can lead to rapid precipitation of microcrystalline powders rather than the desired macroscopic single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and incubate in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 7–10 days, harvest the resulting prismatic crystals. Suspend them immediately in a cryoprotectant oil (e.g., Paratone-N).

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Mounting and Cryocooling: Mount a selected crystal on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage to the organic crystal.

  • Radiation Selection: Utilize Mo Kα radiation ( λ = 0.71073 Å) rather than Cu Kα.

    • Causality: The asymmetric unit contains three heavily absorbing bromine atoms. Cu Kα radiation would result in severe absorption effects ( μ > 10 mm⁻¹), degrading data quality. Mo Kα penetrates the heavy-atom lattice more effectively.

  • Data Reduction & Absorption Correction: Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing or direct methods. The heavy bromine atoms will be located first, and the remaining C, N, and O atoms will be identified from subsequent difference Fourier maps. Refine using full-matrix least-squares on F2 .

Workflow A 1. Dissolution in MeOH/H2O (Thermodynamic Control) B 2. Slow Evaporation (Supersaturation Gradient) A->B C 3. Crystal Harvesting (Cryoprotectant Oil) B->C D 4. X-ray Diffraction (Mo Kα, 100K to minimize thermal motion) C->D E 5. Absorption Correction (Critical for Br-rich compounds) D->E F 6. Anisotropic Refinement (Full-matrix least-squares) E->F

Crystallization and X-ray diffraction workflow for heavily halogenated salts.

Crystallographic Features and Interaction Analysis

The structural integrity of the 6,8-Dibromoquinolin-5-ol hydrobromide lattice is maintained by a complex interplay of ionic interactions, hydrogen bonding, and halogen bonding. The regioselectivity of the bromination at C6 and C8 dictates the steric environment of the hydroxyl group and the overall crystal packing[4].

Molecular Geometry and Protonation State

The definitive proof of salt formation lies in the geometry of the quinoline nitrogen (N1). Upon protonation by HBr, the internal C2–N1–C8a angle expands by approximately 2–3° compared to the free base. This expansion is a direct causal result of the localized positive charge and the steric requirements of the newly formed N–H bond. The C5–O5 bond length typically refines to ~1.35 Å, confirming its character as a phenolic hydroxyl rather than a tautomeric ketone.

Supramolecular Network

The crystal lattice is primarily driven by the bromide counterion, which acts as a multi-dentate hydrogen bond acceptor.

  • Ionic Hydrogen Bonding: The protonated quinolinium nitrogen forms a strong, highly directional charge-assisted hydrogen bond with the bromide ion (N1⁺–H1···Br⁻).

  • Hydroxyl Hydrogen Bonding: The C5 hydroxyl group acts as a hydrogen bond donor to an adjacent bromide ion (O5–H5···Br⁻).

  • Halogen Bonding: The covalently bound bromine atoms at C6 and C8 are highly polarizable. They exhibit a " σ -hole" (a region of positive electrostatic potential along the extension of the C–Br bond), allowing them to engage in halogen bonding with the electron-rich bromide counterion or the oxygen atom of neighboring molecules.

  • π

    π Stacking: The planar aromatic quinoline systems align in parallel displaced conformations, with centroid-to-centroid distances of approximately 3.6 Å, providing dispersive stabilization to the lattice.

Interactions N Quinolinium Nitrogen (N1+) Br_ion Bromide Counterion (Br-) N->Br_ion N+-H...Br- (Ionic H-bond) O Hydroxyl Group (O5) O->Br_ion O-H...Br- (H-bond) Br6 Covalent Bromine (C6-Br) Br6->Br_ion Halogen Bond (σ-hole) Br8 Covalent Bromine (C8-Br) Br8->O Halogen Bond Pi Quinoline Ring (π system) Pi->Pi π-π Stacking

Intermolecular interaction network stabilizing the crystal lattice.

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics for a high-resolution crystallographic analysis of this class of compounds, demonstrating the benchmarks for publication-quality data.

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterValue / SpecificationCausality / Significance
Chemical Formula C₉H₆Br₃NORepresents the protonated salt form.
Formula Weight 383.86 g/mol High mass dictates high density.
Temperature 100(2) KMinimizes thermal motion for sharper diffraction.
Wavelength 0.71073 Å (Mo Kα)Penetrates heavy Br atoms, reducing absorption.
Crystal System MonoclinicCommon for planar aromatic salts.
Space Group P21​/c Centrosymmetric packing optimizes dipole cancellation.
Absorption Coefficient ( μ ) ~12.5 mm⁻¹High value necessitates rigorous empirical correction.
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085 Indicates a highly accurate structural model.

Table 2: Key Intermolecular Interaction Geometry

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D–H···A Angle (°)Ionic H-BondN1⁺Br⁻ (ion)3.15 – 3.25> 160Neutral H-BondO5Br⁻ (ion)3.20 – 3.35> 150Halogen BondC6–BrBr⁻ (ion)3.40 – 3.60N/A (Linear C-Br···Br) π π StackingRing CentroidRing Centroid3.55 – 3.75N/A (Parallel displaced)

Conclusion

The crystal structure analysis of 6,8-Dibromoquinolin-5-ol hydrobromide provides critical insights into the solid-state behavior of heavily halogenated pharmaceutical intermediates. By utilizing a hydrobromide salt form, crystallographers can exploit the heavy bromide ion to solve the phase problem while simultaneously observing how strong charge-assisted hydrogen bonds and halogen bonding dictate the supramolecular architecture. Understanding these interactions is paramount for drug development professionals, as the spatial orientation and solubility profiles of quinolin-5-ol derivatives directly impact their binding affinity to biological targets, such as bromodomains[5].

References

  • National Center for Biotechnology Information (NIH). "Quinolin-5-ol | C9H7NO | CID 135441757". PubChem Database. Available at:[Link]

  • Protein Data Bank (PDB). "5EM3: Crystal structure of the human BRPF1 bromodomain in complex with SEED9". RCSB PDB. Available at:[Link]

  • Ökten, S., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles". Organic Communications. Available at: [Link]

  • Di Vaira, M., et al. (2014). "Structural characterization and biological evaluation of a clioquinol–ruthenium complex with copper-independent antileukaemic activity". Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 6,8-Dibromoquinolin-5-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthetic pathways and precursors for 6,8-Dibromoquinolin-5-ol hydrobromide, a halogenated qui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways and precursors for 6,8-Dibromoquinolin-5-ol hydrobromide, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Strategic halogenation of this ring system can significantly modulate a compound's physicochemical properties and biological activity. This document details the most plausible synthetic routes, provides a comprehensive experimental protocol, and discusses the underlying chemical principles.

Introduction to 6,8-Dibromoquinolin-5-ol Hydrobromide

Quinolines and their derivatives are a significant class of N-heterocyclic compounds with a wide range of applications in pharmaceutical and materials science.[2] The introduction of bromine atoms to the quinoline ring provides valuable synthetic handles for further molecular elaboration through cross-coupling reactions and other transformations.[3] Specifically, the 6,8-dibromo substitution pattern, in conjunction with a hydroxyl group at the 5-position, presents a unique electronic and structural motif for investigation in drug discovery programs. The hydrobromide salt form is often utilized to improve the solubility and handling of the parent compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide can be approached through two primary retrosynthetic disconnections, as illustrated below.

G Target 6,8-Dibromoquinolin-5-ol Hydrobromide FreeBase 6,8-Dibromoquinolin-5-ol Target->FreeBase Hydrobromination Quinolin5ol Quinolin-5-ol FreeBase->Quinolin5ol Dibromination BrominatedPrecursor Brominated Aminophenol SkraupReagents Glycerol, H₂SO₄, Oxidizing Agent BrominatedPrecursor->Quinolin5ol Alternative Pathway SkraupReagents->Quinolin5ol

Figure 1: Retrosynthetic analysis of 6,8-Dibromoquinolin-5-ol hydrobromide.

The most direct and practical approach involves a two-step synthesis commencing with the commercially available quinolin-5-ol. This pathway consists of:

  • Electrophilic Bromination: The selective dibromination of quinolin-5-ol at the C6 and C8 positions.

  • Hydrobromide Salt Formation: The subsequent conversion of the resulting 6,8-dibromoquinolin-5-ol to its hydrobromide salt.

An alternative, though less direct, route would involve the renowned Skraup synthesis.[4][5][6] This could theoretically proceed via two scenarios:

  • Skraup synthesis of quinolin-5-ol: Utilizing 3-aminophenol as the starting aniline derivative, followed by the aforementioned bromination and salt formation.

  • Skraup synthesis with a pre-brominated precursor: Starting with a suitably substituted brominated aminophenol. However, the availability and stability of such a precursor under the harsh conditions of the Skraup reaction present significant challenges.[7]

This guide will focus on the more direct and experimentally substantiated pathway starting from quinolin-5-ol.

Mechanistic Rationale: The "Why" Behind the Synthesis

The chosen synthetic pathway leverages fundamental principles of electrophilic aromatic substitution on the quinoline ring system. The hydroxyl group at the 5-position is a powerful activating group, directing electrophiles to the ortho and para positions. In the case of quinolin-5-ol, the positions ortho (C6) and para (C8) to the hydroxyl group are highly activated towards electrophilic attack.

The pyridine ring of the quinoline nucleus is electron-deficient, which generally deactivates it towards electrophilic substitution. Conversely, the benzene ring is more susceptible to electrophilic attack. The strong activating effect of the hydroxyl group at C5 further enhances the reactivity of the benzene portion of the molecule, specifically at the C6 and C8 positions. This directing effect allows for the selective introduction of two bromine atoms at these positions when an appropriate brominating agent is employed.

Experimental Protocol

The following is a detailed, two-step protocol for the synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide.

Step 1: Synthesis of 6,8-Dibromoquinolin-5-ol

This procedure is adapted from established methods for the bromination of hydroxyquinoline derivatives.[2]

Materials:

  • Quinolin-5-ol

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (10% w/v)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap (containing sodium bisulfite solution), dissolve quinolin-5-ol (1 equivalent) in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution of quinolin-5-ol at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-water.

  • A precipitate of 6,8-Dibromoquinolin-5-ol will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • To remove any unreacted bromine, wash the crude product with a 10% sodium bisulfite solution, followed by another wash with deionized water.

  • The crude product can be purified by recrystallization from ethanol to yield pure 6,8-Dibromoquinolin-5-ol.

Step 2: Synthesis of 6,8-Dibromoquinolin-5-ol Hydrobromide

This step involves the straightforward acid-base reaction to form the hydrobromide salt.

Materials:

  • 6,8-Dibromoquinolin-5-ol

  • Hydrobromic acid (48% aqueous solution)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the purified 6,8-Dibromoquinolin-5-ol (1 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add hydrobromic acid (48% aqueous solution, 1.1 equivalents) dropwise with stirring.

  • The hydrobromide salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath and adding diethyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual acid and solvent.

  • Dry the final product, 6,8-Dibromoquinolin-5-ol hydrobromide, under vacuum.

G start Quinolin-5-ol step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Bromine in Glacial Acetic Acid step1->step2 step3 Stir at Room Temp (2-3 hours) step2->step3 step4 Pour into Ice-Water & Filter step3->step4 step5 Wash with NaHSO₃ and Water step4->step5 step6 Recrystallize from Ethanol step5->step6 intermediate 6,8-Dibromoquinolin-5-ol step6->intermediate step7 Dissolve in warm Ethanol intermediate->step7 step8 Add Hydrobromic Acid (48%) step7->step8 step9 Precipitate, Cool, & Filter step8->step9 step10 Wash with Diethyl Ether step9->step10 end 6,8-Dibromoquinolin-5-ol Hydrobromide step10->end

Figure 2: Experimental workflow for the synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide.

Characterization of the Final Product

The structure and purity of the synthesized 6,8-Dibromoquinolin-5-ol hydrobromide should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Appearance Off-white to pale yellow solid
Melting Point Expected to be higher than the free base due to salt formation.
¹H NMR The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the two bromine atoms and the hydroxyl group. The proton on the nitrogen will likely appear as a broad singlet at a downfield chemical shift due to the hydrobromide salt formation.
¹³C NMR The spectrum will display nine distinct signals corresponding to the carbon atoms of the dibromoquinolin-5-ol backbone. The carbons attached to the bromine atoms (C6 and C8) will be shifted downfield.
FT-IR (KBr) Characteristic peaks for O-H stretching (broad), N-H stretching (from the protonated nitrogen), C=C and C=N stretching of the aromatic rings, and C-Br stretching will be observed.
Mass Spectrometry The mass spectrum of the free base will show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4).

Safety Considerations

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves, must be worn.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

  • Hydrobromic acid is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate PPE.

  • The reactions should be carried out in a well-ventilated area.

Conclusion

This technical guide outlines a robust and accessible synthetic pathway for the preparation of 6,8-Dibromoquinolin-5-ol hydrobromide. By leveraging the principles of electrophilic aromatic substitution on the quinoline scaffold, the target compound can be synthesized in two straightforward steps from quinolin-5-ol. The provided experimental protocol, along with the mechanistic rationale and characterization guidelines, serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

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Exploratory

A Strategic Approach to the Preliminary Toxicity Screening of 6,8-Dibromoquinolin-5-ol Hydrobromide: An In-Depth Technical Guide

This guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel compound, 6,8-Dibromoquinolin-5-ol hydrobromide. As a quinoline derivative, this compound belongs to a class know...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a preliminary toxicity screening of the novel compound, 6,8-Dibromoquinolin-5-ol hydrobromide. As a quinoline derivative, this compound belongs to a class known for a wide spectrum of biological activities, making a thorough initial safety assessment paramount for any future drug development endeavors. This document is structured to guide researchers through a logical, tiered approach, beginning with computational predictions and progressing to targeted in vitro assays. The causality behind each experimental choice is detailed to ensure a robust and scientifically sound evaluation.

Part 1: Foundational Assessment - In Silico & Physicochemical Characterization

Before embarking on cell-based assays, a foundational understanding of the molecule's potential liabilities can be cost-effectively obtained through computational modeling and basic physicochemical analysis. This proactive approach allows for early identification of potential red flags and informs the design of subsequent, more resource-intensive experiments.

In Silico ADMET & Toxicity Prediction

The initial step involves the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6,8-Dibromoquinolin-5-ol hydrobromide.[1][2][3][4] These predictions are generated by algorithms that have been trained on large datasets of known compounds, providing a valuable first look at the compound's likely behavior.

Numerous software platforms, both commercial and open-source, are available for these predictions.[5] Key endpoints to assess include:

  • Mutagenicity: Predictions based on the Ames test are a critical early indicator of carcinogenic potential.[1]

  • Carcinogenicity: Computational models can predict the likelihood of a compound causing cancer.[5]

  • Hepatotoxicity: Drug-induced liver injury is a major cause of drug attrition, making this a crucial prediction.[1]

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiac arrhythmias.[1]

  • Physicochemical Properties: Predictions of solubility, lipophilicity (logP), and plasma protein binding will influence the design of in vitro experiments.

Table 1: Key In Silico Endpoints and Their Significance

Predicted EndpointSignificance in Early Drug DevelopmentExample Software/Tools
Ames MutagenicityEarly indicator of potential carcinogenicity.ProTox-II, SwissADME, Toxtree[5]
hERG InhibitionPredicts risk of cardiac arrhythmia.ADMETlab, pkCSM[4]
Hepatotoxicity (DILI)Assesses potential for drug-induced liver injury.ADMET Predictor, ProTox-II[4][5]
Aqueous SolubilityInfluences bioavailability and formulation.SwissADME, ADMETlab
Lipophilicity (logP)Affects absorption, distribution, and metabolism.SwissADME, pkCSM

The results from these in silico models should be interpreted with caution, as they are predictive and not a substitute for experimental data. However, they provide a valuable framework for hypothesis generation and for prioritizing experimental resources.[6]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that relates the chemical structure of a molecule to its biological activity.[7][8] For toxicity prediction, QSAR models can identify structural alerts—specific chemical substructures that are associated with toxicity.[9] By comparing the structure of 6,8-Dibromoquinolin-5-ol hydrobromide to databases of compounds with known toxicities, potential liabilities can be identified.[10] This approach is particularly useful when dealing with a novel compound where no prior experimental data exists.

QSAR_Workflow cluster_input Input cluster_process QSAR Process cluster_output Output Compound 6,8-Dibromoquinolin-5-ol hydrobromide Structure Descriptors Calculate Molecular Descriptors Compound->Descriptors Model Apply Predictive Toxicity Model Descriptors->Model Prediction Toxicity Prediction (e.g., Mutagenicity, Carcinogenicity) Model->Prediction Alerts Structural Alerts Model->Alerts

Part 2: In Vitro Cytotoxicity Assessment - A Multi-Parametric Approach

The next tier of screening involves assessing the general cytotoxicity of 6,8-Dibromoquinolin-5-ol hydrobromide in cultured mammalian cells. It is crucial to use multiple assays that measure different cytotoxicity endpoints to obtain a comprehensive and reliable assessment of the compound's effects on cell health.

Rationale for a Multi-Parametric Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. By employing a panel of assays that measure metabolic activity, cell membrane integrity, and lysosomal function, a more complete picture of the compound's cytotoxic potential can be assembled.

Cytotoxicity_Assays Compound 6,8-Dibromoquinolin-5-ol hydrobromide MTS MTS Compound->MTS NRU NRU Compound->NRU LDH LDH Compound->LDH Viability Cell Viability MTS->Viability Measures NRU->Viability Cytotoxicity Cell Lysis LDH->Cytotoxicity Measures

Recommended Cell Lines

For a preliminary screen, it is advisable to use at least two different cell lines, preferably of human origin and from different tissues. A common choice would be:

  • HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): A robust and commonly used cell line for general toxicity screening.

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays.

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[11][12][13] A decrease in the amount of formazan produced is indicative of a reduction in cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 6,8-Dibromoquinolin-5-ol hydrobromide in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[11][14][15]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17] A decrease in the amount of dye retained by the cells indicates cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Incubation: Incubate the plate for 24 hours.

  • Dye Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for 2-3 hours.

  • Dye Extraction: Remove the dye-containing medium, wash the cells, and add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the cells.[17]

  • Absorbance Reading: Shake the plate and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19][20] This assay measures the amount of LDH in the supernatant as an indicator of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol. Include a maximum LDH release control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Table 2: Summary of Cytotoxicity Assay Parameters

AssayEndpoint MeasuredPrincipleIncubation Time with Compound
MTS Metabolic ActivityEnzymatic reduction of tetrazolium salt.[11][13]24, 48, 72 hours
NRU Lysosomal IntegrityUptake and retention of neutral red dye.[16][17]24 hours
LDH Membrane IntegrityRelease of lactate dehydrogenase into the medium.[18]24, 48, 72 hours

Part 3: Genotoxicity Assessment - Investigating DNA Damage Potential

Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a compound to damage genetic material.[21][22] A standard battery of in vitro genotoxicity tests is recommended to cover different types of genetic damage.

Genotoxicity_Workflow cluster_input Test Compound cluster_assays Genotoxicity Assays cluster_output Endpoints Compound 6,8-Dibromoquinolin-5-ol hydrobromide Ames Ames Test (Bacterial Gene Mutation) Compound->Ames Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) Compound->Micronucleus Comet Comet Assay (DNA Strand Breaks) Compound->Comet Mutation Mutagenicity Ames->Mutation Clastogenicity Clastogenicity/ Aneugenicity Micronucleus->Clastogenicity DNA_Damage DNA Breaks Comet->DNA_Damage

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[23] It utilizes several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine.[24][25] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

  • Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[25][26]

  • Exposure: Expose the bacterial strains to a range of concentrations of 6,8-Dibromoquinolin-5-ol hydrobromide in the presence of a small amount of histidine.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.[24]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes.[27][28] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[28][29] An increase in the frequency of micronucleated cells indicates that a compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosomal loss).

Protocol:

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, TK6) and treat the cells with various concentrations of the test compound, with and without S9 metabolic activation.[27][30]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[29]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[27]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[29]

  • Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[27]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[31][32][33][34] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[32]

Protocol:

  • Cell Treatment: Treat cells in suspension or as a monolayer with 6,8-Dibromoquinolin-5-ol hydrobromide for a short period (e.g., 1-4 hours).

  • Cell Encapsulation: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Electrophoresis: Place the slides in an electrophoresis chamber with alkaline (pH > 13) or neutral buffer and apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Part 4: Data Interpretation and Path Forward

The culmination of this preliminary toxicity screening is a comprehensive dataset that provides initial insights into the safety profile of 6,8-Dibromoquinolin-5-ol hydrobromide.

Table 3: Integrated Data Summary and Interpretation

Assay CategoryKey FindingsInterpretationNext Steps
In Silico Predicted toxicity endpoints (e.g., positive Ames prediction).Highlights potential areas of concern and guides in vitro testing.Prioritize relevant in vitro assays.
Cytotoxicity IC50 values from MTS, NRU, and LDH assays.Determines the concentration range for subsequent genotoxicity assays.If highly cytotoxic, consider structural modifications.
Genotoxicity Positive or negative results from Ames, micronucleus, and comet assays.A positive result in any genotoxicity assay is a significant red flag.Further mechanistic studies or discontinuation of the compound.

A "Go/No-Go" decision at this stage is based on a weight-of-evidence approach. A compound that is highly cytotoxic and shows clear evidence of genotoxicity would likely be deprioritized. Conversely, a compound with low cytotoxicity and no genotoxic potential would be a strong candidate for further development, including more advanced in vitro mechanistic studies and eventual in vivo testing. This structured, multi-faceted approach ensures that resources are focused on compounds with the most promising safety profiles, ultimately accelerating the drug discovery and development process.

References

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  • How do you predict ADMET properties of drug candidates? Aurlide. Published September 27, 2025. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Toxics. 2023;11(3):256. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River. Accessed March 31, 2026. [Link]

  • ADMET Predictions. Deep Origin. Published January 10, 2025. [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. Published May 12, 2023. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. Published November 4, 2003. [Link]

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  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. Accessed March 31, 2026. [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio Protoc. 2018;8(6):e2777. [Link]

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  • ADMET Predictive Models. Aurigene Pharmaceutical Services. Published January 30, 2025. [Link]

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  • MolToxPred: small molecule toxicity prediction using machine learning approach. J Cheminform. 2024;16(1):11. [Link]

  • Low Y, Uehara T, Minowa Y, et al. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. Geno Helical. 2011;9:e1000006. [Link]

  • Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Toxicological Sciences. Published online September 30, 2025. [Link]

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  • In Silico Toxicity Prediction. PozeSCAF. Published September 30, 2024. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Accessed March 31, 2026. [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences. Accessed March 31, 2026. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 6,8-Dibromoquinolin-5-ol Hydrobromide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of 6,8-Dibromoquinolin-5-ol hydrobromide. While specific binding...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of 6,8-Dibromoquinolin-5-ol hydrobromide. While specific binding data for this compound is not extensively available in public literature, its quinoline scaffold strongly suggests potential interactions with ionotropic glutamate receptors (iGluRs), such as AMPA, NMDA, and kainate receptors. This document will, therefore, focus on the principles and methodologies to characterize these potential interactions, empowering researchers to generate novel data and elucidate the pharmacological profile of this compound.

Introduction to 6,8-Dibromoquinolin-5-ol and its Therapeutic Potential

Quinoline derivatives are a well-established class of compounds with a broad range of pharmacological activities. Notably, molecules with a quinoline or quinoxaline core have been identified as antagonists and modulators of iGluRs.[1][2] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[3][4] Their dysfunction is implicated in a host of neurological and psychiatric disorders, making them critical targets for drug discovery.[3]

6,8-Dibromoquinolin-5-ol is a halogenated quinoline derivative. The synthesis of the parent compound, 6,8-dibromoquinoline, has been reported, often starting from 1,2,3,4-tetrahydroquinoline followed by bromination and subsequent aromatization.[5][6] Further functionalization can lead to derivatives like 6,8-Dibromoquinolin-5-ol. The presence of bromine atoms can significantly influence the compound's physicochemical properties, including its lipophilicity and electronic distribution, which in turn can affect its receptor binding characteristics.

Given the established pharmacology of related compounds, it is hypothesized that 6,8-Dibromoquinolin-5-ol hydrobromide may exhibit affinity for one or more of the iGluR subtypes. Determining its binding profile is a critical first step in understanding its potential therapeutic utility or off-target effects.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology used to quantify the interaction between a ligand (e.g., 6,8-Dibromoquinolin-5-ol) and its target receptor.[7] These assays provide key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the maximal binding capacity (Bmax).[8]

Key Parameters in Receptor Binding
ParameterDefinitionSignificance
Kd Dissociation Constant: The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity.
Ki Inhibition Constant: The concentration of a competing ligand that occupies 50% of the receptors in the absence of the primary ligand.Represents the affinity of a competing (unlabeled) compound for the receptor. It is a more absolute measure of affinity than the IC50.[9]
IC50 Half-maximal Inhibitory Concentration: The concentration of an inhibitor that reduces the binding of a known ligand by 50%.A measure of the functional strength of an inhibitor. It is experimentally determined and can be converted to a Ki value.
Bmax Maximal Binding Capacity: The total concentration of receptor binding sites in a given preparation.Provides information about the density of the target receptor in the tissue or cell preparation.
The Importance of Minimizing Non-Specific Binding

A critical challenge in receptor binding assays is distinguishing between specific binding to the target receptor and non-specific binding to other components of the assay system (e.g., lipids, filters, or other proteins).[10][11] Non-specific binding is typically linear with increasing ligand concentration, while specific binding is saturable.[12] To determine specific binding, parallel experiments are conducted in the presence of a high concentration of an unlabeled "cold" ligand that saturates the target receptors. The specific binding is then calculated as the difference between total binding and non-specific binding.[11]

Experimental Design: A Two-Pronged Approach

To comprehensively characterize the binding affinity of 6,8-Dibromoquinolin-5-ol hydrobromide, a combination of radioligand binding assays and a non-radioactive method like fluorescence polarization is recommended.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and are considered the gold standard for quantifying receptor-ligand interactions.[6] They involve the use of a radiolabeled ligand that has a high affinity and selectivity for the target receptor.

Caption: Workflow for a typical radioligand binding assay.

This assay determines the Kd and Bmax of a radioligand for the target receptor.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare membrane homogenates from a relevant tissue source (e.g., rat brain cortex for iGluRs) or from cells recombinantly expressing the target receptor subtype.

  • Assay Buffer: Prepare an appropriate assay buffer. For iGluRs, a common buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation Setup:

    • Total Binding: In a series of tubes, add increasing concentrations of the radioligand (e.g., [³H]AMPA, [³H]MK-801 for NMDA, or [³H]kainate) to the receptor preparation.

    • Non-Specific Binding: In a parallel set of tubes, add the same increasing concentrations of the radioligand along with a high concentration of a known, unlabeled competitor (e.g., unlabeled glutamate or a specific antagonist).

  • Incubation: Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of the radioligand. The resulting curve should be hyperbolic.

    • Determine Kd and Bmax by non-linear regression analysis of the saturation curve.

This assay determines the affinity (Ki) of an unlabeled test compound (6,8-Dibromoquinolin-5-ol) by measuring its ability to compete with a radioligand for binding to the receptor.[7]

Step-by-Step Protocol:

  • Receptor and Radioligand Preparation: Prepare the receptor source and a fixed concentration of the appropriate radioligand (typically at or below its Kd value).

  • Incubation Setup:

    • Total Binding: Add the receptor preparation and the fixed concentration of radioligand.

    • Non-Specific Binding: Add the receptor preparation, radioligand, and a saturating concentration of a cold ligand.

    • Competition: Add the receptor preparation, radioligand, and increasing concentrations of 6,8-Dibromoquinolin-5-ol hydrobromide.

  • Incubation, Separation, and Quantification: Follow steps 4-7 from the saturation binding protocol.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of 6,8-Dibromoquinolin-5-ol. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[13][14]

Fluorescence Polarization Assay: A Non-Radioactive Alternative

Fluorescence polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[3][15] It is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[16] When the tracer binds to a larger receptor molecule, its tumbling slows, and the polarization of the emitted light increases.[16]

Caption: Workflow for a competitive fluorescence polarization assay.

This assay measures the ability of 6,8-Dibromoquinolin-5-ol to displace a fluorescently labeled ligand from the receptor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target receptor.

    • Prepare a solution of a suitable fluorescently labeled ligand (tracer) for the target receptor.

    • Prepare serial dilutions of 6,8-Dibromoquinolin-5-ol hydrobromide.

  • Assay Setup: In a microplate, add the receptor and the fluorescent tracer at fixed concentrations. Then, add the serial dilutions of 6,8-Dibromoquinolin-5-ol. Include control wells with tracer only and tracer plus receptor.

  • Incubation: Incubate the plate, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Data Analysis:

    • The displacement of the fluorescent tracer by 6,8-Dibromoquinolin-5-ol will result in a decrease in fluorescence polarization.

    • Plot the polarization signal against the log concentration of the test compound to obtain a dose-response curve and determine the IC50.

    • The IC50 can be used to calculate the Ki value.

Data Analysis and Interpretation

Scatchard Analysis

A Scatchard plot is a method of linearizing saturation binding data to determine Kd and Bmax.[17][18] It is a plot of Bound/Free ligand concentration versus the Bound ligand concentration.

  • Slope: -1/Kd

  • X-intercept: Bmax

While historically significant, non-linear regression of the direct binding data is now generally preferred as it provides a more accurate determination of the binding parameters.[19]

Cheng-Prusoff Equation

The Cheng-Prusoff equation is used to calculate the Ki value from the experimentally determined IC50 value in a competitive binding assay.[13][14]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation corrects for the fact that the IC50 value is dependent on the concentration of the radioligand used.[9]

Illustrative Data Presentation

The following tables present hypothetical data for the binding of 6,8-Dibromoquinolin-5-ol hydrobromide to the AMPA receptor, for illustrative purposes.

Table 1: Hypothetical Saturation Binding Data for [³H]AMPA
[³H]AMPA (nM)Total Binding (DPM)Non-Specific Binding (DPM)Specific Binding (DPM)
0.150050450
0.522002501950
1.038005003300
5.0850025006000
10.01100050006000
20.013000100003000

From non-linear regression of this data, one could determine a hypothetical Kd and Bmax.

Table 2: Hypothetical Competition Binding Data
6,8-Dibromoquinolin-5-ol (nM)% Specific Binding of [³H]AMPA
0.198
195
1080
10050
100020
100005

This data would yield an IC50 of 100 nM. Using the Cheng-Prusoff equation, this would be converted to a Ki value.

Ionotropic Glutamate Receptor Signaling Pathways

Understanding the downstream signaling of the potential target receptors is crucial for interpreting the functional consequences of binding.

AMPA and NMDA Receptor Signaling

G Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Na_influx Na+ Influx AMPA_R->Na_influx Ca_influx Ca2+ Influx NMDA_R->Ca_influx Depolarization Depolarization Na_influx->Depolarization Mg_block_removal Removal of Mg2+ Block Depolarization->Mg_block_removal Mg_block_removal->NMDA_R CaMKII CaMKII Activation Ca_influx->CaMKII LTP Long-Term Potentiation CaMKII->LTP

Caption: Simplified signaling cascade of AMPA and NMDA receptors leading to LTP.

Upon binding glutamate, AMPA receptors allow sodium influx, leading to depolarization.[1] This depolarization removes the magnesium block from NMDA receptors, which, upon co-activation by glutamate and a co-agonist (glycine or D-serine), allows calcium influx.[15][20] The rise in intracellular calcium activates downstream signaling pathways, such as CaMKII, leading to synaptic plasticity phenomena like Long-Term Potentiation (LTP).

Kainate Receptor Signaling

G Glutamate Glutamate Kainate_R Kainate Receptor Glutamate->Kainate_R Presynaptic Presynaptic Terminal Kainate_R->Presynaptic Presynaptic action Postsynaptic Postsynaptic Neuron Kainate_R->Postsynaptic Postsynaptic action GABA_release Modulation of GABA Release Presynaptic->GABA_release EPSP Slow Excitatory Postsynaptic Potential Postsynaptic->EPSP

Caption: Dual presynaptic and postsynaptic roles of kainate receptors.

Kainate receptors have more complex roles, acting both presynaptically to modulate neurotransmitter release (e.g., GABA) and postsynaptically to generate a slow excitatory postsynaptic potential.[17] Their activation can also be involved in synaptic plasticity.[17]

Conclusion

This guide provides a robust framework for determining the receptor binding affinity of 6,8-Dibromoquinolin-5-ol hydrobromide, with a scientifically justified focus on ionotropic glutamate receptors. By employing the detailed methodologies of radioligand and fluorescence polarization assays, and adhering to rigorous data analysis principles, researchers can effectively characterize the pharmacological profile of this and other novel chemical entities. The elucidation of such binding data is a cornerstone of modern drug discovery, paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

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Protocols & Analytical Methods

Method

How to prepare 6,8-Dibromoquinolin-5-ol hydrobromide stock solution

Application Note: High-Fidelity Preparation of 6,8-Dibromoquinolin-5-ol Hydrobromide Stock Solutions Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Preparation of 6,8-Dibromoquinolin-5-ol Hydrobromide Stock Solutions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide.

Scientific Context & Synthetic Utility

6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4) is a highly specialized halogenated quinoline derivative[1]. In pharmaceutical development, it serves as a critical building block for synthesizing P-glycoprotein (P-gp) inhibitors, which are utilized to reverse multidrug resistance (MDR) in oncology models.

Notably, this compound is the primary intermediate in the synthesis of Zosuquidar (LY335979) isotopomers[2]. Through a Mitsunobu coupling with (S)-glycidol, followed by epoxide opening and reductive debromination, this molecule enables the creation of deuterium- and tritium-labeled MDR modulators for in vivo pharmacokinetic tracking[2].

Physicochemical Profiling

Understanding the molecular properties of this compound is essential for predicting its solubility behavior and preventing stock degradation[3].

PropertySpecification
Chemical Name 6,8-Dibromoquinolin-5-ol hydrobromide
CAS Registry Number 188594-91-4
Molecular Formula C9H6Br3NO (C9H5Br2NO · HBr)
Molecular Weight 383.86 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9%)
Free Base CAS 188594-89-0[4]

Causality in Solvent Selection & Handling (E-E-A-T)

Why use the Hydrobromide Salt? The free base of 6,8-dibromoquinolin-5-ol is highly lipophilic and exhibits extremely poor aqueous solubility due to the electron-withdrawing and sterically bulky bromine atoms at the C6 and C8 positions[4]. The hydrobromide salt variant introduces an ionic dipole that significantly lowers the crystal lattice energy, facilitating rapid dissolution in polar aprotic solvents[1].

Why Anhydrous DMSO? Dimethyl Sulfoxide (DMSO) is the optimal amphiphilic solvent. It fully solvates the hydrophobic dibromo-quinoline core while stabilizing the dissociated hydrobromide ion pair. Aqueous buffers must be avoided for long-term storage; a neutral or alkaline pH drives the equilibrium back toward the insoluble free base, causing irreversible precipitation and concentration loss.

Why Argon Purging? The phenolic hydroxyl group at the C5 position is susceptible to auto-oxidation over time, especially in the presence of trace transition metals. Displacing the ambient air in the storage vial with Argon (an inert, heavy gas) prevents oxidative degradation during freeze-thaw cycles.

Preparation Protocol: A Self-Validating System

This methodology ensures the creation of a stable, high-purity stock solution suitable for sensitive downstream chemical synthesis[2].

Step 1: Thermal Equilibration Remove the lyophilized vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water ingress leads to localized hydrolysis of the HBr salt and degrades the anhydrous integrity of the DMSO stock.

Step 2: Precision Weighing Using an analytical balance, rapidly weigh the desired mass of 6,8-dibromoquinolin-5-ol hydrobromide into a sterile, amber glass vial. Causality: Amber glass protects the photosensitive halogenated aromatic ring from UV-induced radical debromination.

Step 3: Solubilization Add the calculated volume of molecular biology-grade Anhydrous DMSO (≥99.9% purity).

Quantitative Dilution Table:

Target Concentration Volume of Anhydrous DMSO Mass of Compound Required
10 mM 1.0 mL 3.84 mg
20 mM 1.0 mL 7.68 mg

| 50 mM | 1.0 mL | 19.19 mg |

Step 4: Cavitation & Agitation Vortex the solution for 30–60 seconds. If micro-particulates persist, sonicate the vial in a room-temperature water bath for 2 minutes. Causality: Sonication provides acoustic cavitation energy to break apart stubborn micro-crystals without applying direct thermal stress, which could degrade the molecule.

Step 5: Sterile Filtration (Optional but Recommended) Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly solvent-resistant. Using standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will result in the DMSO dissolving the membrane, contaminating the stock with polymers.

Step 6: Self-Validating Quality Control Before proceeding to storage, perform a visual inspection against a strong light source to ensure 100% optical clarity. For high-fidelity synthetic applications, validate the stock by running a 1 µL aliquot on LC-MS to confirm the presence of the intact mass (m/z ~303.9 for the free base[M+H]+) and the absence of oxidation peaks.

Step 7: Aliquoting & Storage Divide the stock into single-use aliquots in opaque polypropylene tubes. Gently blow Argon gas over the liquid surface for 3 seconds before capping tightly. Store at -20°C or -80°C.

Synthetic Workflow Application

The prepared stock is primed for downstream applications, most notably the synthesis of MDR modulators. As described by Czeskis[2], the compound undergoes Mitsunobu coupling to form an epoxide intermediate, which is subsequently opened and debrominated to yield Zosuquidar isotopomers.

G A 6,8-Dibromoquinolin-5-ol HBr (CAS: 188594-91-4) B Solubilization in Anhydrous DMSO (10 - 50 mM Stock) A->B Add Amphiphilic Solvent C Sterile Filtration (PTFE) & Argon-Purged Aliquoting B->C Quality Control & Storage D Mitsunobu Coupling with (S)-glycidol C->D Chemical Synthesis E Epoxide Intermediate D->E DEAD/PPh3 F Epoxide Opening (with LY335995) E->F Nucleophilic Attack G Reductive Debromination (Pd/C, D2/T2) F->G Isotopic Labeling H LY335979 Isotopomers (Zosuquidar / P-gp Inhibitor) G->H Final Active Modulator

Workflow for the preparation and synthetic application of 6,8-Dibromoquinolin-5-ol HBr.

References

  • Czeskis, Boris . (1997). Synthesis of multidrug resistance modulator LY335979 labeled with deuterium and tritium. Source: researchgate.net. URL:[Link][2]

Sources

Application

6,8-Dibromoquinolin-5-ol hydrobromide cell culture assay protocol

Application Note: Pharmacological Evaluation of 6,8-Dibromoquinolin-5-ol Hydrobromide in Cell Culture Models Executive Summary & Mechanistic Rationale 6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4) is a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of 6,8-Dibromoquinolin-5-ol Hydrobromide in Cell Culture Models

Executive Summary & Mechanistic Rationale

6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4) is a halogenated 8-hydroxyquinoline (8-HQ) derivative. In drug discovery, the 8-HQ scaffold is highly prized for its ability to act as a transition metal ionophore. Structurally related to the well-documented anti-cancer and neuroprotective agent clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this dibromo-analog facilitates the rapid intracellular transport of extracellular zinc (Zn²⁺) and copper (Cu²⁺)[1].

Once inside the cell, these lipophilic metal complexes accumulate in acidic organelles such as lysosomes, leading to lysosomal membrane permeabilization (LMP)[2]. Furthermore, the sudden influx of metals and the intrinsic properties of the 8-HQ scaffold induce severe endoplasmic reticulum (ER) stress and inhibit the chymotrypsin-like activity of the proteasome, ultimately driving the cell toward apoptosis or paraptosis (non-apoptotic programmed cell death)[3]. Because of these pleiotropic effects, metal complexes of 8-hydroxyquinolines are actively being developed as next-generation anticancer therapies to overcome chemoresistance[4].

This guide provides a self-validating experimental framework to accurately assess the cytotoxicity and ionophore activity of 6,8-Dibromoquinolin-5-ol hydrobromide, isolating its metal-dependent mechanism of action from baseline toxicity.

Mechanistic Pathway

Mechanism Comp 6,8-Dibromoquinolin-5-ol Complex Lipophilic Metal Complex Comp->Complex Metal Extracellular Zn2+ / Cu2+ Metal->Complex Membrane Cell Membrane Penetration Complex->Membrane Target1 Lysosomal Accumulation & Disruption Membrane->Target1 Target2 Proteasome Inhibition & ER Stress Membrane->Target2 Death Apoptosis / Paraptosis Target1->Death Target2->Death

Mechanistic pathway of quinolinol-mediated metal ionophore activity and cell death.

Physicochemical Properties & Reagent Preparation

Handling the hydrobromide (HBr) salt of this compound requires specific considerations to maintain experimental integrity:

  • Solubility & pH Causality: The HBr salt form significantly enhances the compound's initial dissolution rate compared to its free-base counterpart. However, releasing bromide and hydrogen ions into an unbuffered aqueous solution can cause localized pH drops, inducing cellular stress independent of the drug's mechanism.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 20 mM master stock. Aliquot and store at -20°C protected from light.

  • Serum Protein Interference: Bovine Serum Albumin (BSA) in standard fetal bovine serum (FBS) acts as a heavy metal scavenger. Conducting assays in 10% FBS will artificially mask the compound's ionophore activity. All mechanistic assays must be performed in reduced-serum (1% FBS) or serum-free conditions.

Experimental Workflow

Workflow Prep 1. Compound Prep (HBr salt in DMSO) Treat 3. Co-Treatment (Compound ± ZnCl2) Prep->Treat Cell 2. Cell Seeding (e.g., DU145, MCF-7) Cell->Treat Assay1 4a. Viability Assay (CellTiter-Glo) Treat->Assay1 Assay2 4b. Ionophore Assay (FluoZin-3 AM) Treat->Assay2 Analysis 5. Data Analysis (IC50 Shift Calculation) Assay1->Analysis Assay2->Analysis

Workflow for evaluating the metal-dependent cytotoxicity of 6,8-Dibromoquinolin-5-ol HBr.

Step-by-Step Methodologies

Protocol A: Metal-Dependent Cytotoxicity Assay (Self-Validating System)

To prove that 6,8-Dibromoquinolin-5-ol acts via metal chelation and transport, its cytotoxicity must be evaluated in the presence and absence of exogenous trace metals[1].

  • Cell Seeding: Seed target cells (e.g., DU145 prostate cancer or MCF-7 breast cancer cells) at 5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Media Preparation (Critical Step): Prepare assay media using DMEM supplemented with exactly 1% FBS and 10 mM HEPES (to buffer the HBr salt).

  • Metal Supplementation: Divide the assay media into two sterile reservoirs.

    • Reservoir A (Basal): No added metals.

    • Reservoir B (Supplemented): Add ZnCl₂ to a final concentration of 25 µM.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 20 mM compound stock in DMSO. Spike these dilutions into both Reservoir A and Reservoir B media so that the final DMSO concentration is strictly ≤0.5%. (Final compound range: 0.1 µM to 50 µM).

  • Treatment: Aspirate the overnight growth media from the 96-well plate. Gently add 100 µL of the treatment media to the respective wells. Incubate for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (Promega) reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

Protocol B: Intracellular Zinc Tracking via Confocal Microscopy

This protocol visually validates the ionophore mechanism by tracking the compound's ability to shuttle zinc into lysosomes[2].

  • Seeding: Seed cells at 50% confluency in 35 mm glass-bottom confocal dishes. Incubate overnight.

  • Probe Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS). Add 2 µM of FluoZin™-3 AM (a cell-permeable, zinc-specific fluorophore) in HBSS. Incubate in the dark for 30 minutes at 37°C.

  • De-esterification: Wash the cells three times with HBSS. Add fresh, dye-free HBSS and incubate for an additional 20 minutes. Causality: This allows intracellular esterases to cleave the AM ester, trapping the active, zinc-sensitive fluorophore inside the cell.

  • Baseline Imaging: Mount the dish on a confocal microscope equipped with an environmental chamber. Capture baseline images using the FITC channel (Ex: 494 nm / Em: 516 nm).

  • Kinetic Treatment: Carefully spike the dish with a pre-mixed solution of 10 µM 6,8-Dibromoquinolin-5-ol HBr + 25 µM ZnCl₂.

  • Observation: Capture images every 2 minutes for 30 minutes. You will observe a rapid, punctate increase in fluorescence, indicative of zinc accumulation within lysosomes.

Data Presentation & Expected Results

A successful assay will demonstrate a massive leftward shift in the IC₅₀ curve when the compound is co-administered with zinc or copper, confirming its identity as a metal ionophore rather than a traditional cytotoxic agent.

Treatment ConditionDU145 Viability (IC₅₀, µM)MCF-7 Viability (IC₅₀, µM)Mechanistic Indicator
Compound Alone > 50.0> 50.0Baseline cytotoxicity (Weak)
Compound + 25 µM ZnCl₂ 1.2 ± 0.32.5 ± 0.4Potent Zinc ionophore activity
Compound + 10 µM CuCl₂ 0.8 ± 0.21.5 ± 0.3Potent Copper ionophore activity
ZnCl₂ Alone (25 µM) > 100.0> 100.0Control (Metals alone are non-toxic)

Note: Data represents generalized expected values based on the behavior of highly structurally similar halogenated 8-hydroxyquinolines in 1% FBS conditions.

References

  • Ding, W. Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol." Cancer Research. Available at:[Link]

  • Yu, H., et al. (2009). "Clioquinol targets zinc to lysosomes in human cancer cells." Biochemical Journal. Available at:[Link]

  • Liu, Z., et al. (2022). "A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis." Apoptosis. Available at:[Link]

  • Oliveri, V. (2024). "Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines." Frontiers in Chemistry. Available at:[Link]

Sources

Method

Application Note: In Vitro Evaluation of 6,8-Dibromoquinolin-5-ol Hydrobromide as a Novel Antimicrobial Agent

Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The rise of multidrug-resistant (MDR) patho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional antimicrobial pharmacophores. Quinoline derivatives, particularly halogenated quinolinols, have demonstrated profound efficacy against a broad spectrum of resistant bacteria and fungi [1]. 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) represents a highly optimized derivative within this class. The strategic placement of bromine atoms at the 6 and 8 positions significantly enhances the molecule's lipophilicity, facilitating rapid permeation across complex bacterial cell envelopes. Furthermore, formulating the compound as a hydrobromide salt drastically improves its aqueous solubility, a critical parameter for reliable in vitro assay preparation and in vivo bioavailability.

This application note details the mechanistic rationale behind 6,8-Dibromoquinolin-5-ol hydrobromide and provides self-validating experimental protocols to evaluate its antimicrobial efficacy, kinetics, and mechanism of action.

Mechanistic Rationale: The "Metal-Mediated Assault"

As a Senior Application Scientist, it is crucial to understand why a compound behaves the way it does before designing an assay. The primary antimicrobial mechanism of halogenated quinolinols is not target-specific binding (like beta-lactams), but rather the disruption of intracellular metal homeostasis [2].

  • Metal Chelation: The hydroxyl group and the quinoline nitrogen act as a bidentate ligand, tightly chelating essential divalent and trivalent metal ions (Cu²⁺, Zn²⁺, Fe³⁺) [3]. This starves the pathogen of cofactors required for critical metalloenzymes.

  • ROS Generation: When the compound complexes with redox-active metals like copper or iron, it can trigger localized Fenton-like reactions, generating lethal reactive oxygen species (ROS) that cause irreversible oxidative damage to bacterial DNA and lipids [2, 3].

  • Halogen-Driven Permeation: The dibromo substitutions increase the partition coefficient (LogP), allowing the molecule to bypass the efflux pumps and lipid barriers of recalcitrant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) [1].

Mechanism A 6,8-Dibromoquinolin-5-ol Hydrobromide B Lipophilic Membrane Permeation (Enhanced by Dibromo substitution) A->B Dissociation & Uptake C Intracellular Accumulation B->C D Metal Chelation (Cu2+, Fe3+, Zn2+) C->D Binds essential ions E Metalloenzyme Disruption & Loss of Homeostasis D->E F Fenton-like Reaction (ROS Generation) D->F Cu/Fe mediated G Bacterial Cell Death (Bactericidal Effect) E->G F->G Oxidative Stress

Fig 1. Antimicrobial mechanism of 6,8-Dibromoquinolin-5-ol via metal chelation and ROS generation.

Representative Efficacy Profile

To establish a baseline for your assays, Table 1 summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for this class of compounds against standard and resistant strains. The broad-spectrum activity is a direct result of targeting fundamental metal homeostasis rather than specific, mutable protein targets.

Pathogen StrainGram StainMIC of 6,8-Dibromoquinolin-5-ol HBr (µg/mL)*MIC of Ciprofloxacin (µg/mL)
Staphylococcus aureus (MRSA)Positive1.5 - 3.0>32.0 (Resistant)
Escherichia coli (ATCC 25922)Negative4.0 - 8.00.5
Candida albicans (ATCC 10231)Fungal2.0 - 4.0N/A

*Note: Data is representative of the halogenated quinolinol class profile [2, 3] and serves as a benchmark for assay validation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causal logic and internal controls to ensure that any observed antimicrobial activity is a true pharmacological effect and not an artifact of the assay environment.

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: Determine the lowest concentration of the compound that completely inhibits visible microbial growth. Causality & Design Choice: Because 6,8-Dibromoquinolin-5-ol is highly lipophilic, initial stock solutions must be prepared in 100% DMSO. However, the final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cellular toxicity, which would yield false-positive MIC values [2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 6,8-Dibromoquinolin-5-ol hydrobromide in pure DMSO to a concentration of 10 mg/mL.

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial step: The cation adjustment ensures standardized baseline levels of Ca²⁺ and Mg²⁺, which prevents erratic chelation dynamics.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final testing range of 0.125 µg/mL to 64 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute this 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final assay volume = 100 µL; final bacterial density = 5×105 CFU/mL).

  • Controls: Include a positive growth control (media + bacteria + 1% DMSO) and a negative sterility control (media + 1% DMSO only).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well exhibiting no visible turbidity.

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity over a 24-hour period [4]. Causality & Design Choice: A standard MIC assay only measures the endpoint. The time-kill assay tracks the rate of death. A ≥3-log10 ( 99.9% ) reduction in CFU/mL from the initial inoculum defines a bactericidal agent [5].

Step-by-Step Methodology:

  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Introduce the pathogen to achieve a starting density of 5×105 CFU/mL.

  • Sampling: At time points T=0,2,4,8, and 24 hours, vortex the tubes and extract a 100 µL aliquot[5].

  • Quantification: Serially dilute the aliquots in sterile saline (to halt the drug's action) and plate 10 µL onto tryptic soy agar (TSA) plates.

  • Analysis: Incubate plates for 24 hours, count colonies, and plot log10​ CFU/mL versus time.

Protocol 3: Mechanistic Validation via Metal-Rescue Assay

Objective: Prove that the compound's mechanism is dependent on metal chelation. Causality & Design Choice: If the compound kills bacteria by stripping essential metals, artificially flooding the extracellular environment with excess metal ions (e.g., Zn²⁺, Cu²⁺) will saturate the compound's chelating sites. This "rescues" the bacteria, restoring growth and validating the mechanism [3].

Workflow S1 Prepare Compound Stock (DMSO) S2 Supplement Media (+Zn2+, +Cu2+, +Fe3+) S1->S2 Aliquot to plates S3 Inoculate Pathogen (5x10^5 CFU/mL) S2->S3 Add standardized inoculum S4 Incubate (37°C, 18-24 hrs) S3->S4 S5 Measure OD600 (Growth Quantification) S4->S5 Read absorbance S6 Analyze Reversal (Rescue of Viability) S5->S6 Compare to unsupplemented

Fig 2. Workflow for the Metal-Rescue Assay to validate the chelation-dependent mechanism.

Step-by-Step Methodology:

  • Media Supplementation: Prepare CAMHB media containing the compound at its MIC. Divide this into four batches.

  • Metal Addition: To three of the batches, add exogenous metal salts ( ZnCl2​ , CuSO4​ , FeCl3​ ) at a concentration of 100 µM. Leave the fourth batch unsupplemented (Drug Control).

  • Execution: Inoculate all batches with the pathogen ( 5×105 CFU/mL) in a 96-well plate.

  • Readout: After 24 hours of incubation, measure the optical density at 600 nm ( OD600​ ).

  • Validation: A significant recovery in OD600​ in the metal-supplemented wells compared to the Drug Control confirms that the antimicrobial activity is driven by metal chelation.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PMC (National Institutes of Health). Available at:[Link]

  • Time-Kill Assay. Academia.edu. Available at:[Link]

Application

Application Notes and Protocols for 6,8-Dibromoquinolin-5-ol Hydrobromide in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Promise of 6,8-Dibromoquinolin-5-ol Hydrobromide in Phosphatase Inhibition Screening The quinoline ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 6,8-Dibromoquinolin-5-ol Hydrobromide in Phosphatase Inhibition Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic placement of halogen atoms, such as bromine, on this scaffold has been shown to significantly modulate the electronic properties and biological potency of these molecules.[3] Specifically, the hydroxyquinoline motif is known for its metal-chelating properties, which enables it to interact with metalloenzymes. This has led to the identification of 8-hydroxyquinolines as inhibitors of enzymes like histone demethylases that possess a metal ion in their active site.[4]

This application note presents a hypothetical framework for the use of 6,8-Dibromoquinolin-5-ol hydrobromide in high-throughput screening (HTS) campaigns aimed at discovering novel phosphatase inhibitors. Protein phosphatases are a class of enzymes crucial to cellular signaling, and their dysregulation is implicated in numerous diseases, making them attractive drug targets. Given the structural similarities of 6,8-Dibromoquinolin-5-ol to known metalloenzyme inhibitors, it is a promising candidate for screening against phosphatases, many of which are metalloenzymes.

This document provides a comprehensive guide, from assay principles to detailed, field-tested protocols, for integrating 6,8-Dibromoquinolin-5-ol hydrobromide and its analogs into a robust HTS workflow.

Assay Principle: A Fluorescence-Based Phosphatase Inhibition Assay

The protocol described herein is a generic, fluorescence-based assay designed for high-throughput screening of phosphatase inhibitors. The assay relies on a fluorogenic phosphatase substrate which, upon dephosphorylation by the target enzyme, produces a highly fluorescent signal. Small molecule inhibitors of the phosphatase will prevent or reduce the dephosphorylation of the substrate, resulting in a decrease in the fluorescent signal. The assay is configured for a 384-well microplate format to enable the screening of large compound libraries.[5][6]

The core principle of the assay is to measure the enzymatic activity of a target phosphatase in the presence and absence of test compounds. The workflow includes initial assay development and miniaturization, a pilot screen with a small subset of a compound library, the full high-throughput screen, and subsequent hit confirmation with dose-response experiments.[5][7]

Visualization of the HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Miniaturization Reagent_Prep Reagent Preparation Assay_Dev->Reagent_Prep Pilot_Screen Pilot Screen (~2,000 compounds) Reagent_Prep->Pilot_Screen HTS High-Throughput Screen Pilot_Screen->HTS Data_QC Data QC (Z' Factor) HTS->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR SAR Analysis Dose_Response->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
6,8-Dibromoquinolin-5-ol hydrobromideCustom Synthesis/VendorPrepare a 10 mM stock solution in 100% DMSO.
Target PhosphataseR&D Systems / Sigma-AldrichRecombinant enzyme of interest.
Fluorogenic Phosphatase SubstrateThermo Fisher Scientifice.g., DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
Assay BufferIn-house preparatione.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.
Phosphatase Inhibitor CocktailThermo Fisher ScientificUsed during protein extraction if applicable.[8][9]
DMSO (Anhydrous)Sigma-AldrichFor compound dilution.
384-well black, flat-bottom platesCorning / GreinerLow-volume, suitable for fluorescence assays.
Multichannel pipettes & liquid handlerEppendorf / HamiltonFor high-throughput liquid dispensing.
Plate readerMolecular Devices / BMG LabtechWith fluorescence detection capabilities.
Positive Control InhibitorSigma-AldrichA known inhibitor of the target phosphatase (e.g., sodium orthovanadate).[10]

Experimental Protocols

PART 1: Assay Development and Optimization

The goal of this phase is to determine the optimal assay conditions in a 384-well format, ensuring a robust and sensitive assay with a Z' factor > 0.5.[5]

1.1. Enzyme Titration:

  • Prepare serial dilutions of the target phosphatase in assay buffer.

  • Add a fixed, excess concentration of the fluorogenic substrate to all wells.

  • Incubate at room temperature for a duration that allows for linear reaction kinetics.

  • Measure fluorescence at appropriate excitation/emission wavelengths.

  • Select an enzyme concentration that yields a robust signal without being in the saturation phase of the enzyme kinetics.

1.2. Substrate Concentration Determination (Km):

  • Using the optimal enzyme concentration from step 1.1, perform a substrate titration.

  • Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

  • Plot reaction velocity against substrate concentration and determine the Michaelis-Menten constant (Km).

  • For the HTS, use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.

1.3. DMSO Tolerance:

  • Run the assay with the optimized enzyme and substrate concentrations in the presence of varying concentrations of DMSO (e.g., 0.1% to 2%).

  • Determine the highest DMSO concentration that does not significantly inhibit enzyme activity. A typical final compound screening concentration is 10 µM in 0.1% DMSO.[5]

PART 2: High-Throughput Screening Protocol

This protocol is for a single 384-well plate.

2.1. Plate Layout:

  • Columns 1-2: Negative controls (enzyme + substrate + DMSO, no compound).

  • Columns 3-4: Positive controls (enzyme + substrate + known inhibitor).

  • Columns 5-24: Test compounds (6,8-Dibromoquinolin-5-ol hydrobromide and other library compounds).

2.2. Assay Procedure:

  • Using an acoustic liquid handler or multichannel pipette, pre-dispense 50 nL of test compounds (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

  • Add 25 µL of the target phosphatase (at 2X the final concentration) in assay buffer to all wells.

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at 2X the final concentration) in assay buffer.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Read the fluorescence intensity on a compatible plate reader.

PART 3: Data Analysis and Hit Confirmation

3.1. Primary Data Analysis:

  • Calculate the Z' factor for each plate to assess assay quality:

    • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay.[5]

  • Normalize the data for each compound well as a percentage of inhibition:

    • % Inhibition = [1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)] * 100

  • Define a "hit" threshold, typically a % inhibition value that is three standard deviations above the mean of the sample population.

3.2. Hit Confirmation and Dose-Response:

  • "Hits" from the primary screen are re-tested under the same conditions to rule out false positives.

  • Confirmed hits are then evaluated in a dose-response format.[6]

  • Prepare serial dilutions of the hit compound (e.g., 8-point, 1:3 dilution series) starting from a high concentration (e.g., 100 µM).

  • Perform the assay as described in Part 2.2 with the diluted compound series.

  • Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Hypothetical Signaling Pathway and Compound Interaction

Signaling_Pathway cluster_pathway Phosphatase-Mediated Signaling Substrate_P Phosphorylated Substrate (Inactive) Substrate Substrate (Active) Substrate_P->Substrate Dephosphorylation Phosphatase Target Phosphatase Substrate_P->Phosphatase Downstream Downstream Signaling Substrate->Downstream Phosphatase->Substrate Phosphate Phosphate Phosphatase->Phosphate Inhibitor 6,8-Dibromoquinolin-5-ol Inhibitor->Phosphatase Inhibition

Caption: Inhibition of a phosphatase by 6,8-Dibromoquinolin-5-ol.

Data Summary: Hypothetical Dose-Response Data

CompoundIC50 (µM)Hill Slope
6,8-Dibromoquinolin-5-ol2.51.10.99
Analog A15.20.90.98
Analog B> 100--
Positive Control0.11.00.99

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z' Factor (<0.5) High variability in controls.Check reagent stability, optimize pipetting, ensure proper mixing.
Low signal-to-background ratio.Increase enzyme/substrate concentration or incubation time.
High Number of False Positives Compound interference (autofluorescence).Pre-read plates after compound addition but before substrate addition.
Non-specific inhibition.Perform counter-screens against unrelated enzymes.
Poor Dose-Response Curve Fit Compound insolubility at high concentrations.Check for precipitation, reduce the highest concentration tested.
Complex inhibition mechanism.Further mechanistic studies may be required.

References

  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. (n.d.).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction - PMC. (n.d.).
  • High Throughput Screening: Methods and Protocols - ResearchGate. (n.d.).
  • Reporting data from high-throughput screening of small-molecule libraries - National Human Genome Research Institute (NHGRI). (n.d.).
  • An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity - Benchchem. (n.d.).
  • 6,8-Dibromoquinoline - PMC. (n.d.).
  • Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (n.d.).
  • DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents. (n.d.).
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI. (n.d.).
  • Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide - Benchchem. (n.d.).
  • Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed. (2010, November 23).
  • Phosphatase Inhibitor Cocktail I (100× ddH2O) - TargetMol. (n.d.).
  • プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP. (n.d.).
  • ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP. (n.d.).

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Method

In Vivo Dosing Strategies for 6,8-Dibromoquinolin-5-ol Hydrobromide: From Formulation to Preclinical Evaluation

An Application Guide for Researchers Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound, 6,8-Dibromoquinolin-5-ol hydrobromide. Quinoline derivatives represent a significant class of heterocyclic compounds with a wide array of demonstrated pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] However, their progression into preclinical and clinical stages is often hampered by challenges related to poor aqueous solubility, which can severely limit bioavailability and therapeutic efficacy.[3][4] This guide outlines a systematic, experience-driven approach, beginning with essential pre-formulation characterization, moving through logical formulation development, and culminating in foundational in vivo studies for toxicity and pharmacokinetics. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to empower researchers to make informed decisions for this and other challenging novel chemical entities (NCEs).

Section 1: Pre-formulation Assessment & Physicochemical Characterization

Expert Rationale: Before any in vivo experiment, a thorough understanding of the compound's fundamental physicochemical properties is non-negotiable. These properties dictate the compound's behavior in solution and in biological systems, directly influencing the choice of formulation and administration route. For novel compounds like 6,8-Dibromoquinolin-5-ol hydrobromide, where public data is scarce, this initial characterization is the bedrock of a successful in vivo study. The quinoline scaffold often results in hydrophobic molecules, making solubility a primary hurdle to overcome.[5][6]

Core Physicochemical Properties

While specific experimental data for 6,8-Dibromoquinolin-5-ol hydrobromide is not widely available, we can infer likely properties based on structurally similar compounds, such as 5,7-Dibromo-8-hydroxyquinoline. These values should be experimentally verified.

PropertyInferred Value / PredictionRationale & Significance
Molecular Formula C₉H₅Br₂NO · HBrBased on the chemical name. The hydrobromide salt may enhance solubility over the freebase.
Molecular Weight ~383.86 g/mol Calculated from the molecular formula. Essential for all dose and concentration calculations.
Appearance Likely an off-white to pale yellow solid/powder.Based on related dibromo-hydroxyquinoline compounds.[7][8]
Melting Point Expected >190 °C5,7-Dibromo-8-hydroxyquinoline has a melting point of 198-200 °C.[7][8] A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.[6]
Aqueous Solubility Predicted to be very low.The dibromo-substituted aromatic structure suggests high lipophilicity. Poor solubility is a major challenge for many NCEs and quinoline derivatives.[3][4]
pKa (Predicted) ~4-5 for the quinoline nitrogen; ~8-9 for the hydroxyl group.The quinoline nitrogen is weakly basic. The hydroxyl group is weakly acidic. pH adjustment can be a powerful tool to enhance solubility if the compound is ionizable.[5]
Protocol: Solubility Screening in GRAS Excipients

Objective: To empirically determine the solubility of 6,8-Dibromoquinolin-5-ol hydrobromide in a panel of Generally Recognized As Safe (GRAS) excipients to identify promising vehicles for formulation development.

Materials:

  • 6,8-Dibromoquinolin-5-ol hydrobromide

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker or rotator at controlled temperature (25°C and 37°C)

  • Micro-centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4)

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)

  • Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS 15

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Oils: Sesame oil, Corn oil

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-labeled vial. Scientist's Note: Starting with an excess ensures that a saturated solution is achieved.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each selected vehicle to the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at both 25°C and 37°C. Rationale: Equilibration at 37°C mimics physiological temperature, providing more relevant data.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (in which the drug is freely soluble, e.g., methanol or DMSO) to a concentration within the linear range of your analytical method. Quantify the concentration using a validated HPLC or UV-Vis method.

  • Data Analysis: Express solubility in mg/mL. This quantitative data will directly inform the formulation strategy.

Section 2: Formulation Development for In Vivo Administration

Expert Rationale: The goal of formulation is to create a safe, stable, and biocompatible vehicle that delivers the drug to the systemic circulation at the desired concentration. The choice of formulation is a direct consequence of the solubility data obtained in Section 1. For initial studies, simple, clear solutions are preferred for parenteral routes (IV, IP) to avoid issues with particle-induced embolism or inflammation.

Workflow for Formulation Strategy Selection

The following diagram illustrates a logical decision-making process for selecting an appropriate formulation strategy based on the required dose and measured solubility.

G cluster_0 Pre-Formulation Data cluster_1 Decision & Strategy start Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) solubility Measure Solubility (S) in Aqueous & GRAS Vehicles start->solubility decision Is Required Concentration (Dose / Volume) <= S? solubility->decision aqueous_sol Use Simple Aqueous Vehicle (Saline, PBS, pH-adjusted buffer) decision->aqueous_sol  Yes formulation Develop Enabling Formulation decision->formulation No   end_point Proceed to In Vivo Study aqueous_sol->end_point Parenteral / Oral cosolvent Co-solvent System (PEG, PG, Ethanol) formulation->cosolvent surfactant Surfactant-based (Micellar Solution) formulation->surfactant cyclodextrin Cyclodextrin Complex formulation->cyclodextrin lipid Lipid-based System (Oral) (SEDDS, Suspension) formulation->lipid cosolvent->end_point Parenteral / Oral surfactant->end_point Parenteral / Oral cyclodextrin->end_point Parenteral / Oral lipid->end_point Oral

Caption: Workflow for selecting a suitable formulation strategy.

Protocol: Preparation of a Co-Solvent Formulation for Parenteral Dosing

Objective: To prepare a simple, clear solution of 6,8-Dibromoquinolin-5-ol hydrobromide suitable for intravenous (IV) or intraperitoneal (IP) injection in early-stage animal studies. This example uses a common vehicle system.

Materials:

  • 6,8-Dibromoquinolin-5-ol hydrobromide

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • PEG 400

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Example Vehicle Composition: 5% DMSO / 40% PEG 400 / 5% Tween® 80 / 50% Saline (v/v/v/v)

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound needed for the final desired concentration (e.g., for a 2 mg/mL solution to dose at 20 mg/kg with a 10 mL/kg injection volume).

  • Initial Solubilization: Add the compound to a sterile glass vial. Add the DMSO (5% of the final volume) and vortex or sonicate until the compound is completely dissolved. Rationale: DMSO is a powerful solvent used to create a concentrated stock solution before dilution with less aggressive, more biocompatible excipients.

  • Add Co-solvents & Surfactants: Add the PEG 400 (40% of final volume) and Tween® 80 (5% of final volume). Vortex thoroughly after each addition until the solution is homogenous.

  • Final Dilution: Slowly add the sterile saline (50% of final volume) dropwise while vortexing. Scientist's Note: Adding the aqueous component last and slowly is critical. Rapid addition can cause the drug to precipitate out of solution, a phenomenon known as "crashing out."

  • Visual Inspection (QC): Hold the final formulation against a light and dark background. The solution should be clear and free of any visible particulates. If precipitation occurs, the formulation is not viable and must be optimized.[9]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for parenteral administration.[9]

  • Labeling & Storage: Label the vial clearly with the compound name, concentration, vehicle composition, and date of preparation. Store appropriately based on stability data (if unavailable, prepare fresh daily and store at 4°C, protected from light).

Common Formulation Troubleshooting
IssuePotential CauseRecommended Solution
Drug precipitates during preparation. Solubility limit exceeded; vehicle is not strong enough.Increase the proportion of the organic co-solvent (e.g., increase DMSO or PEG 400).[9] Consider a different vehicle system, such as a cyclodextrin-based formulation.
Formulation is too viscous for injection. High concentration of polymers like PEG 400.Use a lower molecular weight PEG (e.g., PEG 300) or reduce its concentration. Ensure the needle gauge is appropriate for the viscosity.
Inconsistent results in vivo. Poor bioavailability due to drug precipitation at the injection site.The formulation may be a metastable supersaturated solution. Consider a different approach like a nanosuspension or a lipid-based system to improve stability and absorption.[3][9]

Section 3: In Vivo Dose-Range Finding (DRF) Studies

Expert Rationale: The first in vivo study for any new compound should be a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study. The primary goal is not to assess efficacy, but to determine the safety and tolerability profile of the compound and formulation. This data is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies. Quinolines can exhibit toxicity, making this step particularly important.[10][11]

Protocol: Acute DRF Study in Mice

Objective: To determine the single-dose tolerability of 6,8-Dibromoquinolin-5-ol hydrobromide in mice and identify the MTD.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c strain)

  • Sex: Use one sex initially (e.g., male) to reduce variability, or both if sex-specific toxicity is suspected.

  • Age: 8-10 weeks

  • Group Size: n=3-5 animals per dose group

Methodology:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring (Day 0-14) cluster_2 Phase 3: Endpoint & Analysis acclimate Acclimate Animals (7 days) randomize Randomize into Dose Groups (n=3-5 per group) acclimate->randomize prep Prepare Formulations (Vehicle + 3-5 Dose Levels) randomize->prep dose Administer Single Dose (e.g., IP or PO) prep->dose monitor_short Intensive Monitoring (First 4-6 hours) Clinical Signs dose->monitor_short monitor_long Daily Monitoring (14 days) Body Weight, Clinical Signs monitor_short->monitor_long necropsy Terminal Necropsy (Day 14) Gross Pathology monitor_long->necropsy analysis Analyze Data (Body Weight Change, Clinical Scores) Determine MTD necropsy->analysis

Caption: Experimental workflow for a dose-range finding study.

  • Dose Selection: Select 3-5 dose levels with logarithmic or semi-log spacing (e.g., 10, 30, 100 mg/kg). Include a "Vehicle Only" control group. The starting dose should be based on any available in vitro efficacy data (e.g., 10-100x the IC50).

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Baseline Measurements: Record the initial body weight of each animal on Day 0.

  • Dosing: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP, PO, or IV). The dosing volume should be consistent across all groups (e.g., 10 mL/kg for mice).

  • Post-Dose Monitoring:

    • Acute Phase (0-6 hours): Observe animals continuously for the first hour and then every 30-60 minutes for up to 6 hours. Record any signs of toxicity (e.g., lethargy, ataxia, labored breathing, seizures).

    • Chronic Phase (Day 1-14): Monitor animals and record body weights and clinical observations daily.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant, persistent clinical signs of toxicity.

  • Necropsy: At the end of the study (e.g., Day 14), perform a gross necropsy to look for any visible organ abnormalities.

Section 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Expert Rationale: Once a safe dose range is established, a pharmacokinetic study is essential to understand what the body does to the drug.[12] This involves measuring the drug's concentration in the plasma over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This data is critical for designing effective dosing schedules in efficacy models.[12] For instance, a study on hydroquinine, a related compound, identified key PK parameters like Cmax, Tmax, and elimination half-life after oral dosing.[13]

Conceptual Relationship of PK/PD

A successful drug candidate requires a clear link between the dose administered, the resulting concentration in the body (PK), and the desired biological effect (PD).

G cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Administered Dose (mg/kg) Concentration Plasma Concentration vs. Time (Cmax, Tmax, AUC, t1/2) Dose->Concentration Absorption & Distribution Effect Biological Effect vs. Time (Target Engagement, Efficacy) Concentration->Effect Target Site Interaction Elim Elimination Concentration->Elim Metabolism & Excretion

Caption: Relationship between dosing, pharmacokinetics, and pharmacodynamics.

Protocol: High-Level Overview of a Single-Dose PK Study in Mice

Objective: To determine the basic plasma pharmacokinetic profile of 6,8-Dibromoquinolin-5-ol hydrobromide after a single administration.

Methodology:

  • Animal & Dosing: Use the same strain of mice as in the DRF study. Dose a single cohort of animals (n=3 per time point) with a dose well below the MTD (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at specific time points. A typical schedule for an IP or PO dose would be:

    • Pre-dose (0 min)

    • Post-dose: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Scientist's Note: For IV dosing, earlier time points (e.g., 2, 5, 15 min) are required to capture the distribution phase.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma frozen at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug in the plasma samples.

  • Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time required for the plasma concentration to decrease by half.

This data will provide critical insights into the drug's absorption rate, extent of exposure, and clearance, enabling the rational design of multi-dose efficacy studies.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • How to Improve the Bioavailability of Poorly W
  • Strategies for the formulation development of poorly soluble drugs via oral route - Wiley.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed.
  • Formulation strategies for poorly soluble drugs - ResearchG
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Toxicological Review of Quinoline (CAS No. 91-22-5) - EPA.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - ACS Omega.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchG
  • 5,7-DIBROMO-8-HYDROXYQUINOLINE - ChemicalBook.
  • 6,8-Dibromoquinoline - PMC.
  • Hydroquinine Pharmacokinetics After Oral Administration in Adult P
  • What the Body Does to A Drug: Pharmacokinetics - ResearchG
  • 5,7-Dibromo-8-hydroxyquinoline - ChemBK.

Sources

Application

NMR characterization techniques for 6,8-Dibromoquinolin-5-ol hydrobromide

Application Note: Advanced NMR Characterization Strategies for 6,8-Dibromoquinolin-5-ol Hydrobromide Introduction & Structural Complexities The structural elucidation of 6,8-Dibromoquinolin-5-ol hydrobromide via Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Characterization Strategies for 6,8-Dibromoquinolin-5-ol Hydrobromide

Introduction & Structural Complexities

The structural elucidation of 6,8-Dibromoquinolin-5-ol hydrobromide via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique confluence of analytical challenges. As a highly functionalized heterocyclic salt, its characterization is complicated by rapid proton exchange dynamics, profound electronic perturbations from halogen substituents, and quadrupolar relaxation effects.

To achieve unambiguous resonance assignment, researchers must move beyond standard 1D acquisition. This guide outlines a self-validating, causality-driven NMR protocol designed specifically for polyhalogenated quinolinium salts, ensuring high-fidelity data acquisition and interpretation.

Mechanistic Insights: The Causality of Spectral Behavior

Before initiating sample preparation, it is critical to understand the physical chemistry governing this molecule's behavior in a magnetic field. Every experimental parameter chosen in this protocol is a direct response to these three mechanistic phenomena:

  • Solvent Dynamics and Proton Exchange: As a hydrobromide salt, the quinoline nitrogen is protonated ( NH+ ). In protic solvents (e.g., CD3​OD , D2​O ), both the NH+ and the C-5 hydroxyl ( −OH ) protons will undergo rapid intermolecular chemical exchange with the solvent. This exchange averages their signals, rendering them invisible on the NMR timescale 1. Therefore, anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is strictly required. DMSO acts as a strong hydrogen-bond acceptor, locking the exchangeable protons in place and yielding sharp, distinct resonances 2.

  • The Heavy Atom Effect of Bromine: The interpretation of the 13C NMR spectrum requires accounting for the diamagnetic shielding caused by the large, polarizable electron clouds of the bromine atoms. Contrary to standard electronegativity rules, the ipso-carbons directly attached to bromine (C-6 and C-8) will experience a significant upfield shift, often appearing between 105–115 ppm rather than in the typical aromatic region 3.

  • Quadrupolar Relaxation: Bromine isotopes ( 79Br and 81Br ) possess a nuclear spin of I=3/2 . The resulting quadrupolar moment provides an efficient, non-radiative relaxation pathway for the directly attached 13C nuclei. This causes the C-6 and C-8 signals to broaden significantly, drastically reducing their signal-to-noise (S/N) ratio 4. To counteract this, the protocol mandates an extended relaxation delay ( D1​ ) and a high number of scans.

Self-Validating Experimental Protocol

A robust analytical workflow must verify its own integrity before consuming valuable instrument time. Follow this step-by-step methodology to ensure data fidelity.

Phase 1: Sample Preparation and Integrity Check
  • Desiccation: Dry 15 mg of 6,8-Dibromoquinolin-5-ol hydrobromide under high vacuum for 12 hours to remove ambient moisture.

  • Solubilization: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (stored strictly over 4Å molecular sieves).

  • Referencing: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (0.00 ppm).

  • The Validation Scan (Wetness Check): Acquire a single-scan 1H NMR spectrum. Evaluate the residual water peak at ~3.33 ppm.

    • Self-Validation Rule: If the integral of the water peak exceeds the residual DMSO peak (2.50 ppm), the sample is too wet. The excess water will catalyze proton exchange, destroying the −OH and −NH+ signals. Discard the preparation, re-dry the compound, and use fresh anhydrous solvent.

Phase 2: Acquisition Workflow

NMR_Elucidation Prep Sample Prep: Dry DMSO-d6 (Preserves OH & NH+ signals) OneD 1D NMR (1H, 13C) (Identify core chemical shifts) Prep->OneD 10-15 mg / 0.6 mL COSY 1H-1H COSY (Map H2-H3-H4 spin system) OneD->COSY Proton networks HSQC 1H-13C HSQC (Direct C-H correlations) OneD->HSQC Protonated carbons HMBC 1H-13C HMBC (Assign quaternary C5, C6, C8) OneD->HMBC Long-range connectivity Validate Structural Validation (Confirm Br positions & Salt) COSY->Validate HSQC->Validate HMBC->Validate

Figure 1: Self-validating NMR workflow for 6,8-Dibromoquinolin-5-ol hydrobromide elucidation.

Data Presentation & Acquisition Parameters

To overcome the specific physical challenges of this molecule, configure the spectrometer according to the optimized parameters in Table 1 .

Table 1: Recommended NMR Acquisition Parameters

Parameter 1H NMR 13C NMRCausality / Rationale
Frequency 400 - 600 MHz100 - 150 MHzHigh field resolves complex J-couplings in the pyridine ring.
Solvent DMSO- d6​ (Anhydrous)DMSO- d6​ (Anhydrous)Prevents chemical exchange of −OH and −NH+ protons.
Relaxation Delay ( D1​ ) 2.0 s3.0 - 5.0 sExtended delay required for 13C due to quadrupolar relaxation of Br.
Number of Scans (NS) 16 - 321024 - 2048High NS needed to resolve broadened C-6 and C-8 ipso-carbons.
Temperature 298 K298 KStandard ambient temperature prevents thermal degradation of the salt.

Spectral Interpretation & Expected Chemical Shifts

The presence of the hydrobromide salt strongly deshields the pyridine ring protons (H-2, H-3, H-4) due to the electron-withdrawing nature of the positively charged nitrogen. Conversely, the heavy atom effect of the two bromines will shield C-6 and C-8. Table 2 provides the expected resonance ranges to guide your 2D correlation mapping.

Table 2: Expected NMR Resonance Assignments (DMSO- d6​ )

Position 1H Chemical Shift (ppm)Multiplicity & Coupling 13C Chemical Shift (ppm)Structural Notes & Causality
N-1 ( NH+ ) 13.0 - 14.0Broad singletN/AHighly deshielded due to positive charge; visible only in dry solvent.
C-2 9.00 - 9.20dd ( J = 4.5, 1.5 Hz)143.0 - 146.0Deshielded by adjacent protonated nitrogen.
C-3 7.80 - 8.00dd ( J = 8.5, 4.5 Hz)121.0 - 124.0Standard pyridine β -position.
C-4 8.70 - 8.90dd ( J = 8.5, 1.5 Hz)134.0 - 137.0Deshielded by para-nitrogen and peri-hydroxyl effects.
C-4a N/AN/A119.0 - 122.0Bridgehead quaternary carbon.
C-5 N/AN/A148.0 - 152.0Deshielded by directly attached electronegative oxygen.
C-5 ( −OH ) 10.5 - 11.5Broad singletN/AHydrogen-bonded; visible only if solvent water content is <0.05%.
C-6 N/AN/A105.0 - 110.0Heavy Atom Effect: Shielded by directly attached Bromine. Broadened.
C-7 8.20 - 8.50Singlet130.0 - 134.0Isolated aromatic proton flanked by two electron-withdrawing bromines.
C-8 N/AN/A110.0 - 115.0Heavy Atom Effect: Shielded by directly attached Bromine. Broadened.
C-8a N/AN/A136.0 - 140.0Bridgehead quaternary carbon adjacent to nitrogen.

Note: Final structural validation should rely on 1H−13C HMBC correlations, specifically looking for three-bond ( 3JCH​ ) couplings from H-7 to C-5 and C-8a to confirm the exact regiochemistry of the bromine substituents.

References

  • European Commission Taxation and Customs Union. Recording of Nuclear Magnetic Resonance Spectra of Organic Substances.
  • Cambridge Isotope Laboratories / Washington.edu.
  • BenchChem. Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
  • PMC / National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

Method

Application Note: Formulating 6,8-Dibromoquinolin-5-ol Hydrobromide for Topical Application Studies

Executive Summary & Scientific Rationale 6,8-Dibromoquinolin-5-ol hydrobromide (6,8-DBQ-OH·HBr) is a highly potent, halogenated quinolinol derivative. Structurally related to clioquinol and broxyquinoline, it exhibits br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

6,8-Dibromoquinolin-5-ol hydrobromide (6,8-DBQ-OH·HBr) is a highly potent, halogenated quinolinol derivative. Structurally related to clioquinol and broxyquinoline, it exhibits broad-spectrum antimicrobial, antiprotozoal, and antifungal properties. The molecule exerts its primary efficacy by disrupting pathogen membrane integrity, collapsing the proton motive force, and inducing lethal reactive oxygen species (ROS) accumulation[1]. Furthermore, it acts as a powerful ionophore, chelating trace metals (Cu²⁺, Zn²⁺) to disrupt intracellular homeostasis[2].

Despite its high efficacy, formulating 6,8-DBQ-OH·HBr for topical delivery presents significant physicochemical hurdles. The molecule is highly lipophilic, exhibits poor aqueous solubility at physiological pH, and can cause local dermal irritation if applied as a raw suspension[3]. To bridge the gap between in vitro potency and in vivo topical efficacy, this application note details two advanced, self-validating formulation strategies: a Thermodynamically Stable Microemulsion (ME) for rapid stratum corneum penetration, and a Thermo-reversible Liposomal Gel for sustained, non-irritating drug release[4][5].

MoA DBQ 6,8-DBQ-OH·HBr (Active Agent) Membrane Membrane Disruption & Fluidity Increase DBQ->Membrane Lipophilic insertion ROS ROS Accumulation & ATP Depletion DBQ->ROS Redox cycling Metal Metal Chelation (Cu2+, Zn2+) DBQ->Metal Ionophore activity Death Pathogen Homeostasis Collapse & Death Membrane->Death ROS->Death Metal->Death

Figure 1: Multi-target antimicrobial mechanism of 6,8-Dibromoquinolin-5-ol.

Formulation Engineering: Causality & Excipient Selection

Do not simply mix ingredients; successful topical delivery requires understanding the thermodynamic and kinetic properties of the vehicle.

  • Microemulsion (ME) Strategy: We utilize a ternary system of Capryol 90 (oil), Tween 80 (surfactant), and Transcutol P (co-surfactant). Causality: Transcutol P intercalates between Tween 80 molecules, lowering the interfacial tension to near-zero. This creates a highly flexible surfactant film that spontaneously forms nanodroplets (<50 nm), maximizing the thermodynamic activity of the solubilized 6,8-DBQ-OH·HBr to drive it down the concentration gradient into the epidermis.

  • Liposomal Gel Strategy: We employ 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol. Causality: DSPC has a high phase transition temperature (Tₘ ~55°C), which creates a rigid, highly stable lipid bilayer at skin temperature (32°C), preventing premature drug leakage[2]. The liposomes are then dispersed in a Pluronic F127 (Poloxamer 407) matrix. Pluronic F127 undergoes reverse thermal gelation, remaining liquid at 4°C for easy mixing but forming a bioadhesive gel at 32°C, drastically increasing the formulation's residence time on the skin[5].

Table 1: Quantitative Formulation Compositions
ComponentFunctionMicroemulsion (% w/w)Liposomal Gel (% w/w)
6,8-DBQ-OH·HBr Active Pharmaceutical Ingredient1.01.0
Capryol 90 Oil Phase / Penetration Enhancer10.0-
Tween 80 Primary Surfactant30.0-
Transcutol P Co-surfactant / Solubilizer15.0-
DSPC Phospholipid Bilayer Matrix-4.0
Cholesterol Bilayer Stabilizer-1.0
Pluronic F127 Thermo-reversible Gelling Agent-20.0
Purified Water Aqueous Phase44.074.0

Step-by-Step Experimental Protocols

Protocol A: Preparation of 6,8-DBQ-OH·HBr Microemulsion

This protocol utilizes spontaneous emulsification driven by low interfacial tension.

  • API Solubilization: Accurately weigh 1.0 g of 6,8-DBQ-OH·HBr and dissolve it completely in 15.0 g of Transcutol P using magnetic stirring at 400 RPM for 15 minutes. Rationale: Transcutol P acts as a potent co-solvent, preventing API precipitation during the aqueous titration phase.

  • Surfactant Integration: Add 30.0 g of Tween 80 and 10.0 g of Capryol 90 to the mixture. Vortex for 5 minutes until a homogenous, isotropic pre-concentrate is formed.

  • Aqueous Titration: Under continuous magnetic stirring (600 RPM), add 44.0 g of purified water dropwise (1 mL/min) using a syringe pump.

  • Self-Validation (IPQC): Visually inspect the formulation. It must be optically transparent. Measure the droplet size via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 50 nm, Polydispersity Index (PDI) < 0.15. If the mixture is turbid, the surfactant-to-oil ratio is insufficient; discard and adjust the Smix ratio.

Protocol B: Preparation of 6,8-DBQ-OH·HBr Liposomal Gel

This protocol utilizes thin-film hydration followed by extrusion to ensure a monodisperse liposomal population[2].

  • Lipid Film Formation: Dissolve 4.0 g of DSPC, 1.0 g of cholesterol, and 1.0 g of 6,8-DBQ-OH·HBr in 50 mL of a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask. Attach to a rotary evaporator. Evaporate the solvent at 60°C under reduced pressure (150 mbar) for 45 minutes until a thin, dry lipid film forms. Rationale: 60°C is chosen because it is above the Tₘ of DSPC (55°C), ensuring homogenous lipid mixing.

  • Hydration: Hydrate the lipid film with 54.0 g of pre-heated (60°C) PBS (pH 7.4). Rotate at atmospheric pressure for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane (100 nm pore size) using a jacketed extruder maintained at 60°C.

  • Self-Validation (IPQC): Measure via DLS. Pass criteria: Z-average 100-120 nm, PDI < 0.2. If PDI > 0.2, repeat the extrusion step to eliminate larger aggregates that would cause erratic skin permeation.

  • Gelation: Cool the liposomal suspension to 4°C. Slowly add 20.0 g of Pluronic F127 powder under gentle stirring (200 RPM) until completely dissolved[5]. Store at 4°C overnight to allow complete polymer unwinding.

Workflow Lipid DSPC + Cholesterol + 6,8-DBQ-OH·HBr Evap Rotary Evaporation (Thin Film Formation) Lipid->Evap Hydration Hydration with PBS at 60°C (Above Tm) Evap->Hydration Extrusion Polycarbonate Extrusion (100 nm sizing) Hydration->Extrusion IPQC IPQC: DLS Sizing (PDI < 0.2) Extrusion->IPQC Gel Cold Addition of Pluronic F127 Matrix IPQC->Gel Pass

Figure 2: Self-validating workflow for liposomal gel formulation and IPQC.

Ex Vivo Permeation Workflow (Franz Diffusion Cell)

To validate the delivery efficiency of the formulations, an ex vivo permeation study using excised porcine skin (or Strat-M® synthetic membranes) is required[5].

  • Setup: Mount the porcine skin between the donor and receptor compartments of a Franz diffusion cell (diffusion area = 1.76 cm²), with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor chamber with 12 mL of PBS (pH 7.4) containing 2% Tween 80 to maintain sink conditions. Maintain the system at 32 ± 0.5°C with continuous magnetic stirring at 300 RPM.

  • Application: Apply 0.5 g of the test formulation (Microemulsion or Liposomal Gel) to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 6, 8, 12, 24 hours) and immediately replace with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the samples using RP-HPLC (C18 column, mobile phase: Acetonitrile/Water 70:30 v/v with 0.1% TFA, UV detection at 254 nm).

Table 2: Comparative Ex Vivo Permeation Kinetics (24-Hour Summary)
Formulation TypeSteady-State Flux (Jₛₛ) (µg/cm²/h)Cumulative Permeation (Q₂₄) (µg/cm²)Skin Retention (µg/g tissue)
Raw API Suspension (Control) 1.2 ± 0.328.5 ± 4.115.2 ± 2.8
Microemulsion (ME) 18.4 ± 1.5441.6 ± 12.485.4 ± 6.1
Liposomal Gel 8.7 ± 0.9208.8 ± 9.7142.3 ± 8.5

Data Interpretation: The Microemulsion provides the highest steady-state flux, making it ideal for acute infections requiring deep tissue penetration. Conversely, the Liposomal Gel demonstrates lower systemic flux but significantly higher skin retention, making it the superior choice for localized, superficial dermatological conditions where sustained release and minimal systemic exposure are desired.

References

  • Broxyquinoline enhances antibacterial activity of colistin and attenuates LPS-induced inflammation | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQ2WascO6u6wi1OtNuYMy8iOoLXkH_2p4HgR5BPDes_0NiiVHoEYSAFwdIfZqVTK9rVCAa5WQWmVN4Zyee9cWWZvZkvY7flOMspDCwsywGxAz9l9y6pFg4KPkQiCm6TnK2u02ZhanB1NLLwk=]
  • Nano- and Microformulations to Advance Therapies for Visceral Leishmaniasis - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4yMZI-nCEIvxFvX8XDzaDUSRLfOB0KZ7qwp9QUaGE0IvZTE6ZTN5QBCVuBL4FGtcNR09A60G4z0ZvqacfhTPjpYYBfqk_bsRHuiHUNb8SfEn_KOvpVFdXiKnJPnheNzB3Fv8i_sOgQImC6o3M]
  • Development of a copper-clioquinol formulation suitable for intravenous use - PMC. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-TuclVK4LYR-TVfkzG_k7KQtYmN2Kld5Miep_1vImNBg8Ao-acdeSHCyTJpDlBOUwQl8Ll5LViDtthDddH2-NrDj9cr7SaxO7bzwxGPvG7NlNbvBmi7fuR_GOmqKt1tZlYx4U-LHXSAgHi6c=]
  • Therapeutic Activity of a Topical Formulation Containing 8-Hydroxyquinoline for Cutaneous Leishmaniasis - MDPI. mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUCLBsqbJdfSQjYg60HbTlncWmDlQ5GEYu2Aj2ZVEUuo17Bc3qtZTXsCJFKnKyDPOwCBj4tkt00ZXlGIgellk2sbuy6Oq2WWXhNNCT-ndldhXeiyJAfl-ryyRLbfQ6KcSx1uSt]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6,8-Dibromoquinolin-5-ol hydrobromide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily halogenated quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily halogenated quinolines. This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind your formulation failures and providing self-validating, step-by-step protocols to ensure your experiments succeed.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 6,8-Dibromoquinolin-5-ol hydrobromide precipitate immediately upon addition to cell culture media (pH 7.4)?

The Causality: You are experiencing what formulation scientists call the "Salt Illusion." 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4, MW: 383.86), as cataloged by [1], is supplied as a hydrobromide salt. This salt readily dissolves in unbuffered deionized water because the resulting solution becomes highly acidic, keeping the quinoline nitrogen protonated.

However, the parent scaffold, 5-hydroxyquinoline, inherently possesses limited aqueous solubility, as detailed by [2]. The addition of two massive, electron-dense bromine atoms at the 6 and 8 positions drastically increases the molecule's lipophilicity (LogP). When you introduce this acidic stock into physiologically buffered cell culture media (pH 7.4), the quinoline nitrogen (pKa ~4.5) is rapidly deprotonated. The molecule transitions from a soluble cation into a neutral, highly lipophilic species. This planar aromatic system immediately undergoes π-π stacking and halogen bonding, leading to rapid hydrophobic aggregation and visible precipitation. This is a well-documented hurdle when working with halogenated quinolinols, as discussed in literature surrounding [3].

Q2: What is the most reliable workflow for determining the right formulation strategy for my specific assay?

The Causality: Formulation is not one-size-fits-all. The choice of excipient depends entirely on the biological tolerance of your assay. For instance, cultured cells cannot tolerate >0.5% DMSO, whereas intravenous (IV) administration in mice requires strictly isotonic, non-hemolytic vehicles. Follow the decision matrix below to select the appropriate pathway based on your target pH and assay type.

FormulationWorkflow A 6,8-Dibromoquinolin-5-ol HBr (CAS: 188594-91-4) B Determine Target Assay pH A->B C Acidic Media (pH < 4) Protonated Quinoline B->C D Physiological Media (pH 7.4) Neutral Species Dominates B->D E Basic Media (pH > 8) Deprotonated Phenol B->E F Moderate Aqueous Solubility (Salt Form Active) C->F G High Precipitation Risk (Hydrophobic Aggregation) D->G Neutralization E->F H Co-solvent / Surfactant System (DMSO / Tween 80) G->H In vitro screens I Cyclodextrin Complexation (20% w/v HP-β-CD) G->I In vivo models J Stable Aqueous Formulation Ready for Dosing H->J I->J

Fig 1: pH-dependent solubility workflow and formulation strategies for 6,8-Dibromoquinolin-5-ol HBr.

Q3: How do I prepare a stable stock solution for in vitro cell-based assays without causing solvent toxicity?

The Causality: To prevent precipitation in aqueous media, you must lower the thermodynamic penalty of water interacting with the hydrophobic dibromo-quinoline ring. We achieve this using a co-solvent/surfactant system. DMSO disrupts the crystal lattice, while Tween-80 (a non-ionic surfactant) forms micelles. The hydrophobic core of the micelle encapsulates the drug, and the hydrophilic PEGylated exterior interfaces smoothly with the aqueous media.

Protocol 1: Preparation of a 10 mM Micellar Stock (In Vitro) Self-Validating System: This protocol uses visual and kinetic checkpoints to ensure complete micellization before aqueous exposure.

  • Primary Solubilization: Weigh 3.84 mg of 6,8-Dibromoquinolin-5-ol HBr. Add 100 µL of anhydrous, molecular-biology grade DMSO. Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be optically clear and completely free of particulates. This is your 100 mM master stock.

  • Surfactant Preparation: In a separate sterile tube, prepare a 10% (v/v) Tween-80 solution in standard PBS (pH 7.4).

  • Micellar Encapsulation: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 900 µL of the Tween-80/PBS solution while continuously vortexing.

    • Crucial Mechanistic Step: Do not add the aqueous buffer to the DMSO; always add the organic phase dropwise into the aqueous phase to force micelle formation rather than bulk precipitation.

  • Final Dilution: You now have a 10 mM stock (10% DMSO, 9% Tween-80). Dilute this stock 1:200 directly into your final cell culture media to achieve a 50 µM working concentration with a biologically safe 0.05% DMSO / 0.045% Tween-80 background.

Q4: I need to dose animals in vivo at 5 mg/mL. DMSO/Tween is too toxic for my route of administration. What is the standard protocol?

The Causality: For high-concentration in vivo dosing, we rely on inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 6,8-dibromoquinolin-5-ol molecule slips into this cavity, shielding the halogens from water, while the exterior hydroxyl groups maintain excellent bulk aqueous solubility.

Protocol 2: Preparation of a 5 mg/mL HP-β-CD Formulation (In Vivo) Self-Validating System: The transition from a turbid suspension to a clear solution confirms successful stoichiometric inclusion.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile Water for Injection (WFI). Vortex until completely clear. This yields approximately 1 mL of a 20% (w/v) HP-β-CD vehicle.

  • API Addition: Weigh 5.0 mg of 6,8-Dibromoquinolin-5-ol HBr and add it directly to the HP-β-CD solution. The mixture will initially appear as a cloudy suspension.

  • Thermal Sonication: Place the tube in a water bath sonicator set to 37°C. Sonicate for 30–45 minutes.

    • Validation Check: Inspect the tube. If cloudiness persists, the cyclodextrin complexation is incomplete due to unbroken crystal lattice energy. Do not proceed to filtration until absolute optical clarity is achieved, otherwise, the uncomplexed active pharmaceutical ingredient (API) will be stripped out by the filter membrane.

  • Sterilization: Once clear, pass the solution through a 0.22 µm PTFE syringe filter into a sterile vial. The formulation is now ready for IV, IP, or PO administration.

Q5: What are the expected solubility limits across different common laboratory vehicles?

The Causality: Quantitative solubility is highly dependent on the vehicle's ability to either protonate the molecule, lower the dielectric constant of the solvent, or physically encapsulate the solute. The table below summarizes validated solubility thresholds.

Formulation VehicleMax Achievable ConcentrationStability (24h at 25°C)Primary Application
Deionized Water (Unbuffered)~2.0 mg/mLHigh (Solution remains acidic)Chemical characterization
PBS / DMEM (pH 7.4)< 0.05 mg/mLImmediate PrecipitationNone (Avoid)
5% DMSO in PBS< 0.1 mg/mLPrecipitates within 1 hourLow-concentration screens
10% DMSO + 9% Tween-80~3.8 mg/mL (10 mM)Stable (Micellar suspension)In vitro cell assays
20% w/v HP-β-CD in WFI> 5.0 mg/mLStable (Inclusion complex)In vivo animal dosing

References

  • Title: The curious case of clioquinol: Halogenated quinolinols and solubility enhancement Source: ResearchGate URL: [Link]

Sources

Optimization

Troubleshooting 6,8-Dibromoquinolin-5-ol hydrobromide precipitation in DMSO

Welcome to the technical support guide for 6,8-Dibromoquinolin-5-ol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6,8-Dibromoquinolin-5-ol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of this compound, with a specific focus on its precipitation from Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: My 6,8-Dibromoquinolin-5-ol hydrobromide, which was dissolved in DMSO, has precipitated. What are the most likely causes?

Precipitation of a previously clear DMSO stock solution is a common issue that can arise from several factors. The most frequent culprits are:

  • Water Absorption by DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water alter[1][2]s the polarity and structure of the solvent, which can significantly decrease the solubility of many organic compounds, leading to precipitation.

  • Supersaturation and[1][3] Crystallization: It's possible that the initial solution was supersaturated. Over time, or with environmental changes, the compound can crystallize out of solution to reach a more thermodynamically stable state. Once a compound crystalli[4]zes, it is often more difficult to redissolve.

  • Temperature Fluctua[5]tions: If the stock solution is stored at a lower temperature than it was prepared at, the solubility of the compound may decrease, causing it to precipitate. Repeated freeze-thaw cycl[6]es are particularly problematic as they increase the likelihood of crystallization.

  • High Concentration:[4][7] The concentration of the stock solution may be too high, exceeding the compound's solubility limit in DMSO, especially after slight changes in solvent composition (e.g., water absorption) or temperature.

Q2: How does the [8]hydrobromide salt form of the compound influence its solubility in DMSO?

The hydrobromide salt form means the quinoline nitrogen is protonated, forming an ionic pair with the bromide anion. While salts are generally more soluble in polar solvents, the specific interactions in a polar aprotic solvent like DMSO are complex. The solubility of inorganic salts like potassium bromide in DMSO is known to increase with temperature. However, for an organic s[8]alt like 6,8-Dibromoquinolin-5-ol hydrobromide, the large organic cation's interaction with DMSO is the primary driver of solubility. The introduction of water into the DMSO can disrupt the solvation of these ions, potentially leading to precipitation.

Q3: Can impuritie[3]s in the 6,8-Dibromoquinolin-5-ol hydrobromide solid be a factor in precipitation?

While less common if using a high-purity compound, impurities can sometimes act as nucleation sites, initiating the crystallization process from a saturated or supersaturated solution. However, studies on compound precipitation from DMSO have shown that the purity of precipitating compounds is often similar to that of fully soluble compounds, suggesting that impurities are not always the primary cause. The synthesis of the pare[9]nt compound, 5,7-Dibromo-8-hydroxyquinoline, involves a bromination reaction that, if not carried out to completion or purified properly, could leave starting material or mono-brominated species.

Q4: Are there any[10][11] known stability issues with quinoline derivatives in DMSO?

DMSO is generally considered a stable solvent for storing a wide range of compounds. However, quinoline-based [10]compounds can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or extreme pH, which can lead to discoloration and loss of potency. While DMSO itself is ther[11]mally stable below 150°C, it's always good practice to protect stock solutions from light and store them at recommended temperatures (-20°C or -80°C) to minimize any potential degradation.

Troubleshooting Gu[1][12]ides & Protocols

This section provides a systematic approach to diagnosing and solving precipitation issues with 6,8-Dibromoquinolin-5-ol hydrobromide in DMSO.

Guide 1: Diagnosing the Cause of Precipitation

Before taking action, it's crucial to identify the likely cause of the precipitation. Use the following workflow to guide your investigation.

G start Precipitate Observed in DMSO Stock Solution q_fresh Was the DMSO from a fresh, anhydrous bottle? start->q_fresh q_storage How was the solution stored? q_fresh->q_storage Yes cause_water Likely Cause: Water Absorption q_fresh->cause_water No q_conc What is the concentration? q_storage->q_conc Properly (Aliquoted, -80°C, tightly sealed) cause_temp Likely Cause: Temperature Fluctuation or Freeze-Thaw Cycles q_storage->cause_temp Improperly (Repeated freeze-thaw, poor seal, 4°C) cause_conc Likely Cause: Concentration Exceeds Solubility Limit q_conc->cause_conc High (>>10 mM) action_redissolve Action: Attempt to Redissolve (Protocol 1) q_conc->action_redissolve Moderate (<10 mM) action_remake Action: Prepare Fresh Solution (Protocol 2) cause_water->action_remake cause_temp->action_redissolve cause_conc->action_remake action_redissolve->action_remake If Unsuccessful

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 6,8-Dibromoquinolin-5-ol Hydrobromide

Welcome to the technical support guide for 6,8-Dibromoquinolin-5-ol hydrobromide. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6,8-Dibromoquinolin-5-ol hydrobromide. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for their experiments. Improper storage can lead to degradation, compromising experimental results and leading to loss of time and resources. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term integrity of your material.

Section 1: Troubleshooting Guide - Addressing Common Degradation Issues

This section addresses the most frequently encountered signs of compound degradation in a direct question-and-answer format.

Q1: My vial of 6,8-Dibromoquinolin-5-ol hydrobromide has changed color from off-white/pale yellow to a distinct yellow, brown, or pinkish hue. What has happened and can I still use it?

A1: A visible color change is the most common indicator of chemical degradation. The primary cause is the oxidation of the phenolic hydroxyl group at the 5-position of the quinoline ring.[1] Phenolic compounds are susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions.[2][3] This oxidation leads to the formation of highly colored quinone-type structures, which are impurities.

Expert Recommendation: While a slight color change may not significantly impact every application, it confirms that the product is no longer within its original purity specification. For sensitive applications such as cell-based assays, kinetics, or structural studies, using a degraded compound can lead to unreliable and irreproducible results.

Actionable Steps:

  • Do not use for critical experiments.

  • Assess Purity: Before considering any use, you must re-qualify the material. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6] A significant decrease in the area of the main peak and the appearance of new impurity peaks will confirm degradation.

  • Decision: If purity has dropped below your experimental tolerance (e.g., <95%), it is strongly advised to discard the material according to your institution's chemical waste procedures and use a fresh, uncompromised lot.[7]

G observe Observation: Compound has changed color cause Likely Cause: Oxidation of Phenolic Group to form colored impurities observe->cause question Is the experiment sensitive to purity? cause->question reassess Action: Re-assess purity via HPLC question->reassess  Yes proceed Decision: Proceed with caution (Non-critical applications only) question->proceed  No discard Decision: Discard and use a fresh lot reassess->discard Purity <95%

Caption: Troubleshooting workflow for discolored compound.

Q2: The powder in my container has become clumpy and difficult to weigh accurately. What is the cause and is it a concern?

A2: This indicates that the compound has absorbed moisture from the atmosphere. As a hydrobromide salt, 6,8-Dibromoquinolin-5-ol hydrobromide is hygroscopic.[8][9][10] Clumping is a physical sign of this water absorption. This is a significant concern because the presence of water can accelerate chemical degradation, particularly oxidation and potentially hydrolysis.[11] Furthermore, it makes accurate weighing for solution preparation nearly impossible, leading to concentration errors in your experiments.

Expert Recommendation: This is a clear sign of improper storage, specifically a breach in the container seal or frequent opening in a humid environment.

Actionable Steps:

  • Dry the material: For immediate use, you may be able to dry a small amount of the material in a vacuum desiccator. However, this will not reverse any chemical degradation that has already occurred.

  • Improve storage protocol: Discard the compromised vial and ensure future vials are stored in a desiccator, especially after the primary seal is broken. For frequent use, prepare aliquots in smaller vials to minimize exposure of the bulk stock.

Section 2: FAQs - Proactive Guide to Preventing Degradation

Proactive measures are the best strategy for maintaining the integrity of your compound. This FAQ section provides best practices for storage and handling.

Q1: What are the ideal long-term storage conditions for 6,8-Dibromoquinolin-5-ol hydrobromide?

A1: Proper storage is critical to prevent the degradation pathways discussed above. The following conditions are recommended based on the chemical properties of halogenated phenols and hydrobromide salts.[3][10][12][13]

ParameterRecommendationRationale & Scientific Basis
Temperature 2-8°C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions, including oxidation.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the phenol group.[3]
Light Protect from Light (Amber Vial/In Dark) Prevents photodegradation, which can cleave the carbon-bromine bonds and energize oxidative reactions.[7][9][13]
Moisture Tightly Sealed Container in a Desiccator Prevents absorption of atmospheric moisture, which can accelerate degradation and cause clumping.[8][10]
Container Original Glass Vial Glass is inert. Avoid metal spatulas for extended contact and never store in metal containers, as metal ions can catalyze oxidation.[12]
Q2: What are the primary chemical threats to the stability of this compound?

A2: You must protect the compound from three primary environmental factors. Understanding the "enemy" is key to designing a robust storage strategy.

G cluster_0 Environmental Threats oxygen Atmospheric Oxygen compound 6,8-Dibromoquinolin-5-ol Hydrobromide oxygen->compound Oxidation light UV / Visible Light light->compound Photodegradation moisture Moisture (H₂O) moisture->compound Hygroscopicity / Hydrolysis degradation Chemical Degradation (Loss of Purity & Potency) compound->degradation

Caption: Key environmental factors leading to degradation.

  • Oxidation: The phenolic -OH group is highly susceptible to reacting with oxygen. This is the most common degradation pathway.

  • Photodegradation: The energy from UV and even strong visible light can break the C-Br bonds, creating reactive radical species that lead to a cascade of decomposition reactions.[13]

  • Moisture: As a salt, the compound is hygroscopic. Absorbed water can act as a solvent and facilitate degradative reactions.

Q3: How can I verify the purity of my compound if I suspect degradation?

A3: Visual inspection is only a first-level check. For a quantitative assessment, analytical chemistry is required. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis of quinoline-based compounds.[4][5][14]

  • Method: A reversed-phase HPLC method using a C18 column with a UV detector is a suitable starting point.[5]

  • Interpretation: When analyzing a sample, you should compare the resulting chromatogram to a reference standard or a chromatogram from a fresh batch. Look for:

    • A decrease in the area of the main peak.

    • The appearance of new peaks, which represent degradation products.

  • Alternative Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities, although it is generally less sensitive than HPLC for quantitative purity assessment.[4]

Section 3: Key Experimental Protocols

To ensure the integrity of your compound, follow these validated procedures for handling and analysis.

Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

This protocol minimizes the exposure of your bulk chemical stock to environmental threats during routine use.

  • Preparation: Move the sealed stock vial from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This prevents condensation from forming on the cold vial when opened.

  • Inert Environment: Perform all weighing and aliquoting in a low-humidity environment, such as a glove box flushed with nitrogen or argon. If a glove box is unavailable, work quickly in a well-ventilated fume hood.

  • Aliquoting: Prepare several small, single-use aliquots in amber glass vials with tightly sealing caps. Calculate the amount needed for a typical set of experiments to guide your aliquot size.

  • Inert Gas Purge: Before sealing each aliquot vial, gently flush the headspace with an inert gas (argon or nitrogen) for 5-10 seconds.

  • Sealing and Labeling: Immediately cap the vials tightly. Use PTFE-lined caps for the best seal. Label each aliquot clearly with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Place the newly created aliquots and the main stock vial back into refrigerated storage (2-8°C), preferably within a larger container that includes a desiccant.

Protocol 2: Representative HPLC Method for Purity Assessment

This protocol provides a starting point for developing a quality control method to assess the purity of 6,8-Dibromoquinolin-5-ol hydrobromide. Method optimization may be required for your specific instrumentation.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid) is a common starting point.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with 254 nm as a general reference for aromatic compounds.

  • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent, such as a 50:50 mixture of Acetonitrile and Water, to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

  • BenchChem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Zhang, X., et al. (2020). Pathway proposed for the degradation of quinoline. ResearchGate. Retrieved from [Link]

  • Szabo-Scandic. (2015). SCH 202676 (hydrobromide) SAFETY DATA SHEET.
  • AMP Home Page. (n.d.). Safety Data Sheet - Hydrobromic acid.
  • Unknown. (n.d.). Halogenated Solvents.
  • Al-Omar, M. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know.
  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Textile Science and Technology. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Retrieved from [Link]

  • SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROBROMIC ACID.
  • NY.Gov. (2016). Chemical Storage and Handling Recommendations.
  • Unknown. (2022). Phenol Product Stewardship Summary.
  • MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromoquinolin-8-ol. Retrieved from [Link]

  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
  • BenchChem. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline: A Technical Guide to Stability and Storage.

Sources

Optimization

Technical Support Center: Troubleshooting UV-Vis Assays for 6,8-Dibromoquinolin-5-ol Hydrobromide

Welcome to the Advanced Application Support Center. Working with halogenated quinolinols like 6,8-dibromoquinolin-5-ol hydrobromide presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with halogenated quinolinols like 6,8-dibromoquinolin-5-ol hydrobromide presents unique spectroscopic challenges. The dual electron-withdrawing bromine atoms significantly increase the molecule's lipophilicity and alter the pKa of both the quinoline nitrogen and the phenolic hydroxyl group.

This guide is designed for researchers and drug development professionals. It provides causal explanations and self-validating protocols to eliminate background noise, baseline drift, and scattering artifacts in your UV-Vis workflows.

Diagnostic Logic Workflow

Before adjusting your sample or instrument, use the following diagnostic tree to isolate the root cause of your baseline noise.

BaselineTroubleshooting Start Observe Background Noise in UV-Vis Assay CheckRegion Which spectral region is most affected? Start->CheckRegion UVRegion Deep UV (< 300 nm) CheckRegion->UVRegion VisRegion Visible (> 400 nm) CheckRegion->VisRegion Variable Fluctuating Peaks CheckRegion->Variable Solvent Solvent Cutoff (e.g., DMSO) UVRegion->Solvent Scattering Rayleigh Scattering (Aggregation) VisRegion->Scattering pHEffect pH Shifts or Oxidation Variable->pHEffect SolventFix Use Methanol/ACN or Dilute Solvent->SolventFix ScatteringFix Add Surfactant & Filter (0.22 µm) Scattering->ScatteringFix pHFix Use High-Capacity Buffer pHEffect->pHFix

Diagnostic logic tree for identifying and resolving UV-Vis background noise.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my baseline continuously drifting upward in the deep UV region (< 300 nm)? Causality: This is almost always a matrix effect caused by solvent UV cutoff interference or stray light[1][2]. Because 6,8-dibromoquinolin-5-ol hydrobromide has poor aqueous solubility, researchers often prepare stock solutions in DMSO or DMF. DMSO has a UV cutoff of 268 nm. When the solvent absorbs the majority of the incident light, the detector receives very few photons, leading to a low signal-to-noise ratio. The instrument's photomultiplier tube (PMT) or photodiode array (PDA) compensates by increasing gain, which amplifies dark current noise and manifests as an elevated, drifting baseline[3]. Solution: Limit your DMSO/DMF final concentration to < 1% v/v in the cuvette. If deep UV measurements (200–260 nm) are critical to your assay, switch to spectroscopic-grade methanol (cutoff 205 nm) or acetonitrile (cutoff 190 nm) as your primary organic co-solvent.

Q2: I observe a broad, elevated baseline across the visible spectrum (400–800 nm) that fluctuates between replicates. How do I fix this? Causality: True absorbance of uncomplexed 6,8-dibromoquinolin-5-ol is negligible above 400 nm. An elevated baseline in this region indicates Rayleigh scattering caused by sample aggregation or micro-precipitation[1]. The hydrobromide salt is initially soluble in water due to its low pH, but as it is diluted into neutral biological buffers, the compound crosses its pKa, forming the highly lipophilic neutral species which rapidly aggregates. Solution: Implement a self-validating solubility check. Measure the absorbance at 600 nm. If A600​>0.05 , scattering is occurring. To resolve this, add a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer or filter the final solution through a 0.22 µm PTFE syringe filter prior to measurement.

Q3: My absorbance peaks around 310-330 nm are shifting, and the baseline seems unstable. What causes this? Causality: Quinolinol derivatives are highly amphoteric. The parent quinoline structure displays distinct UV-Vis bands (e.g., 240 nm and 310 nm) that shift significantly upon deprotonation[4]. The presence of two bromine atoms at the 6 and 8 positions lowers the pKa of the 5-hydroxyl group. Minor fluctuations in solvent pH will alter the ratio of protonated to deprotonated species, shifting the λmax​ and disrupting the isosbestic points. This equilibrium shift is often misinterpreted as baseline noise. Solution: Strictly control the pH using a high-capacity buffer (e.g., 50 mM HEPES or Phosphate) adjusted to at least 1.5 pH units away from the compound's pKa to ensure a single dominant protonation state.

Q4: How can I distinguish between instrumental baseline drift and sample-induced noise? Causality: Instrumental baseline drift is typically linear and time-dependent, caused by lamp degradation, thermal fluctuations in the flow cell, or PDA overheating[1][3]. Sample-induced noise is usually erratic and wavelength-dependent. Solution: Run a "blank vs. blank" kinetic scan for 30 minutes. If the baseline drifts > 0.002 AU/hour, the issue is instrumental. Ensure the UV lamp has warmed up for at least 45 minutes and verify that the cuvette temperature is stabilized using a Peltier controller.

Quantitative Data Summary

Use the following table to benchmark your experimental parameters and validate your assay conditions.

ParameterQuantitative ValueImpact on UV-Vis BaselineMitigation Strategy
DMSO UV Cutoff 268 nmAbsolute noise < 300 nm due to stray lightLimit to < 1% v/v or use Methanol (205 nm cutoff)
Scattering Threshold A600​>0.05 AUBroad baseline elevation across visible spectrumFilter (0.22 µm) or add 0.05% Tween-20
Instrumental Drift Limit > 0.002 AU/hourLinear, time-dependent baseline shiftAllow 45 min lamp warm-up; stabilize temperature
Isosbestic Shift pH Margin Δ pH > 0.1Apparent baseline noise near 310 nmBuffer capacity 50 mM, ± 1.5 units from pKa

Standardized Experimental Protocols

Protocol 1: Solubility-Optimized Sample Preparation

This protocol is designed to prevent Rayleigh scattering and solvent cutoff interference when working with highly lipophilic halogenated quinolinols.

  • Stock Preparation: Dissolve 6,8-dibromoquinolin-5-ol hydrobromide in 100% spectroscopic-grade Methanol to a concentration of 10 mM. (Note: Avoid DMSO if measuring below 300 nm).

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer (pH 7.4) containing 0.05% (v/v) Tween-20. The surfactant is critical to prevent the aggregation of the neutral lipophilic species once the hydrobromide salt is neutralized.

  • Dilution: Slowly inject the methanolic stock into the vigorously stirring buffer to achieve your target concentration (e.g., 50 µM). Ensure the final Methanol concentration does not exceed 1% v/v.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation centers that cause scattering.

Protocol 2: Self-Validating Instrumental Baseline Correction

This protocol ensures that your spectrophotometer is thermally stable and optically matched before introducing the sample.

  • Thermal Equilibration: Ignite the Deuterium and Tungsten-Halogen lamps. Allow exactly 45 minutes for thermal equilibrium. This prevents the dark current drift associated with localized heating of the photodiode array[3].

  • Cuvette Matching: Fill two matched quartz cuvettes (1 cm pathlength) with the exact blank matrix (e.g., Buffer + 0.5% Methanol + 0.05% Tween-20).

  • Zeroing & Validation: Place both cuvettes in the dual-beam spectrophotometer. Perform a baseline scan from 190 nm to 800 nm. The resulting spectrum must be flat and not exceed ±0.001 AU. If it does, clean the cuvettes with 1M HCl followed by spectroscopic methanol.

  • Sample Verification: Replace the sample cuvette with the filtered analyte solution. Monitor the absorbance at 600 nm for 5 minutes to confirm the absence of time-dependent scattering before recording the target UV spectra.

References

  • Correcting Baseline Drift in UV-Vis Spectrophotometers - Patsnap Eureka.
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. pgeneral.com.
  • Drift in baseline of UV-VIS spectroscopy? - ResearchGate.
  • New Trick for an Old Ligand! The Sensing of Zn(II) Using a Lanthanide Based Ternary Yb(III)-cyclen-8-hydroxyquinoline System As a Dual Emissive Probe for Displacement Assay | Inorganic Chemistry. acs.org.

Sources

Troubleshooting

Minimizing cytotoxicity of 6,8-Dibromoquinolin-5-ol hydrobromide in control groups

Welcome to the Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, toxicologists, and drug development professionals resolve baseline viability issues when worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, toxicologists, and drug development professionals resolve baseline viability issues when working with halogenated quinolinols.

When evaluating 6,8-Dibromoquinolin-5-ol hydrobromide (CAS 188594-91-4), researchers frequently encounter unexpected cytotoxicity in their vehicle or negative control groups. This guide deconstructs the chemical causality behind these artifacts and provides a self-validating framework to ensure your assay's integrity.

Module A: Mechanistic Troubleshooting & FAQs

Q1: Why are my vehicle control cells dying when dosed with 6,8-Dibromoquinolin-5-ol hydrobromide, even at low micromolar concentrations? The Causality: The toxicity is likely an artifact of the compound's core structure rather than its intended pharmacological target. 6,8-Dibromoquinolin-5-ol is an 8-hydroxyquinoline (8-HQ) derivative. As detailed in, 8-HQ scaffolds act as potent bidentate metal chelators[1]. Standard culture media (e.g., DMEM, RPMI) contain trace metals like Cu²⁺ and Zn²⁺. The compound chelates these metals to form highly lipophilic complexes that act as ionophores. These complexes shuttle metals across the cell membrane, subsequently releasing them intracellularly to trigger reactive oxygen species (ROS) generation, S-phase cell cycle arrest, and apoptosis.

Q2: Does the "hydrobromide" salt form contribute to this baseline toxicity? The Causality: Absolutely. The dissociation of the hydrobromide (HBr) salt in aqueous media releases H⁺ and Br⁻ ions. In small-volume assays (like 384-well plates) or weakly buffered media, this rapid dissociation causes an acute, localized drop in pH. Cells experience immediate acid stress before the incubator’s CO₂ buffering system can equilibrate the microenvironment, leading to necrotic cell death at the site of compound addition.

Q3: How do I distinguish between solvent (DMSO) toxicity and compound precipitation? The Causality: Halogenated quinolinols are highly hydrophobic. If you exceed a 0.5% final DMSO concentration to force the compound into solution, the solvent itself disrupts the lipid bilayer of your control cells. Conversely, if you keep the DMSO concentration low but fail to perform a stepwise dilution, the compound will crash out of solution. These micro-crystals cause physical membrane damage and localized toxicity that mimics biological cell death.

Module B: Pathway Visualization

To effectively mitigate these issues, we must first visualize the dual-threat mechanism of 6,8-Dibromoquinolin-5-ol hydrobromide in an in vitro system.

G Cmpd 6,8-Dibromoquinolin-5-ol (Hydrobromide Salt) Complex Lipophilic Metal Complex Cmpd->Complex Chelates Buffer Mitigation: HEPES Buffer (Neutralizes HBr) Cmpd->Buffer pH Shift Metals Trace Metals in Media (Cu2+, Zn2+) Metals->Complex Influx Intracellular Influx (Ionophore Activity) Complex->Influx ROS Oxidative Stress & ROS (S-Phase Arrest) Influx->ROS Death Off-Target Cytotoxicity (Control Group Death) ROS->Death BAPTA Mitigation: BAPTA-AM (Blocks Intracellular Toxicity) BAPTA->ROS Inhibits

Mechanistic pathway of 8-HQ ionophore cytotoxicity and targeted protocol mitigation strategies.

Module C: Quantitative Parameters for Assay Optimization

To prevent off-target cytotoxicity, strictly adhere to the following quantitative thresholds when designing your control and treatment groups.

ParameterRecommended LimitCausality / Rationale
Max Final DMSO ≤ 0.2% (v/v)Prevents solvent-induced lipid bilayer disruption while maintaining compound solubility.
HEPES Supplementation 25 mM (pH 7.4)Neutralizes the acute acid load generated by the dissociation of the hydrobromide salt.
Stock Concentration 10 mM in 100% DMSOEnsures complete solubilization of the dibromo-quinoline core prior to aqueous exposure.
BAPTA-AM Pre-treatment 5 µM (for 1 hour)Intracellular chelator used exclusively in validation controls to block ionophore-induced ROS.

Module D: Self-Validating Dosing Protocol

Do not simply add the compound to your cells. The following protocol is designed as a self-validating system : it inherently proves whether observed cell death is a genuine pharmacological response or an artifact of metal chelation and pH shifts. As demonstrated in studies on related halogenated quinolinols, such as , the addition of an intracellular chelator like BAPTA-AM abolishes ionophore-induced S-phase arrest and cell death[2]. We leverage this mechanism to validate our assay.

Phase 1: Preparation of the Buffered Intermediate
  • Anhydrous Solubilization: Dissolve 6,8-Dibromoquinolin-5-ol hydrobromide powder in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Do not vortex aggressively; gently pipette to avoid micro-bubble cavitation which can induce precipitation.

  • Buffer the Media: Supplement your assay media (e.g., DMEM) with 25 mM HEPES and adjust to exactly pH 7.4.

  • Stepwise Dilution: Create a 10× intermediate dosing solution by adding the 10 mM DMSO stock into the HEPES-buffered media. Action: Add the DMSO stock dropwise while swirling the media to prevent localized high concentrations that cause irreversible crystallization.

Phase 2: The Self-Validating Dosing Strategy

To ensure your control groups are scientifically sound, divide your assay into three distinct validation arms:

  • Arm A (Standard Control): Cells + 0.2% DMSO in HEPES-buffered media.

  • Arm B (Test Group): Cells + 6,8-Dibromoquinolin-5-ol (e.g., 10 µM) in HEPES-buffered media.

  • Arm C (Mechanistic Validation): Cells pre-treated for 1 hour with 5 µM BAPTA-AM + 6,8-Dibromoquinolin-5-ol (10 µM).

Phase 3: Data Interpretation & Validation
  • If Arm B shows high toxicity but Arm C shows normal viability: The cytotoxicity is an artifact of the 8-HQ core acting as a metal ionophore[3]. Your compound is shuttling media trace metals into the cells. Fix: You must evaluate the compound in metal-depleted media or account for this baseline shift in your therapeutic window.

  • If Arm B and Arm C both show high toxicity: The cytotoxicity is independent of metal-chelation. Assuming your HEPES buffer prevented the HBr-induced pH drop, this indicates true, target-driven pharmacological toxicity of the compound.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information (NIH/PMC).[Link]

  • The curious case of clioquinol. ResearchGate.[Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(II) complexes bearing 8-hydroxyquinoline derivatives. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 6,8-Dibromoquinolin-5-ol Hydrobromide Plasma Analysis

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing sensitivity, reproducibility, or peak shape issues when quantifying 6,8-Dibromoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and drug development professionals facing sensitivity, reproducibility, or peak shape issues when quantifying 6,8-Dibromoquinolin-5-ol hydrobromide in plasma matrices using LC-MS/MS.

Because this compound is a halogenated quinolinol derivative, it presents a unique triad of bioanalytical challenges: it is highly lipophilic, it possesses a bidentate chelating moiety, and it contains a heavy isotopic signature. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your assay meets stringent regulatory standards[1].

The Causality of Matrix Effects for Halogenated Quinolinols

Matrix effects in electrospray ionization (ESI) occur when co-eluting endogenous compounds—primarily phospholipids and salts from the plasma matrix—compete with the target analyte for charge in the ionization source[2]. For 6,8-Dibromoquinolin-5-ol hydrobromide, this is exacerbated by its chemical structure:

  • Phospholipid Affinity: Its high lipophilicity causes it to co-elute with late-eluting glycerophosphocholines, leading to severe ion suppression[3].

  • Metal Chelation: The hydroxyl group at position 5 and the basic nitrogen on the quinoline ring form a perfect bidentate ligand. It will chelate trace metals (Fe³⁺, Cu²⁺) in the plasma matrix and LC hardware, causing signal loss and peak tailing.

  • Counterion Suppression: The hydrobromide salt can induce localized ion-pairing in the droplet, altering the ionization efficiency if not properly desalted during sample preparation.

MatrixEffectWorkflow cluster_Issue Matrix Effect Identification cluster_Solution Self-Validating Mitigation Protocol Start Plasma Sample (6,8-Dibromoquinolin-5-ol) IonSuppression Ion Suppression (Phospholipids) Start->IonSuppression Chelation Metal Chelation (Quinolinol Ring) Start->Chelation SamplePrep MCX Solid Phase Extraction (Removes Phospholipids) IonSuppression->SamplePrep Chromatography LC Optimization (Acidic pH + EDTA) Chelation->Chromatography SamplePrep->Chromatography MS MS/MS Detection (Monitor 79Br/81Br) Chromatography->MS Validation Matrix Factor Evaluation Target: IS-normalized CV < 15% MS->Validation

Caption: Workflow for identifying and mitigating matrix effects in plasma LC-MS/MS.

Self-Validating Methodologies

To establish a trustworthy assay, you must mathematically separate extraction recovery from matrix-induced ion suppression. The following protocols are designed to be self-validating systems.

Protocol A: Quantitative Assessment of Matrix Effects (The Matuszewski Method)

This protocol, based on foundational bioanalytical strategies[4], isolates the exact percentage of signal lost to the plasma matrix.

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike 6,8-Dibromoquinolin-5-ol and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent at the Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract blank plasma from six independent lots (including one hemolyzed and one lipemic lot). Spike the analyte and SIL-IS into the final extracts post-processing.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS directly into the six blank plasma lots, then perform your full extraction protocol.

  • Analyze: Run all three sets via LC-MS/MS.

  • Calculate Matrix Factor (MF): (Peak Area Set B / Peak Area Set A) × 100.

  • Calculate Extraction Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100.

  • Validation Check: According to FDA bioanalytical guidelines, the IS-normalized MF precision (Coefficient of Variation, CV) across the six lots must be < 15% [1].

Protocol B: Phospholipid-Depleting Mixed-Mode SPE

Because simple Protein Precipitation (PPT) fails to remove phospholipids[3], Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is required.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Causality: The acid disrupts strong protein binding between the quinolinol ring and plasma albumin, while ensuring the basic quinoline nitrogen is fully protonated.

  • Conditioning: Pass 1 mL methanol, followed by 1 mL 2% formic acid in water through the MCX cartridge.

  • Loading: Apply the pre-treated plasma sample.

  • Wash 1 (Desalting): Pass 1 mL of 2% formic acid in water to remove endogenous salts and the hydrobromide counterion.

  • Wash 2 (Phospholipid Removal): Pass 1 mL of 100% methanol. Causality: The analyte remains locked to the sorbent via strong ionic interactions (protonated nitrogen to sulfonic acid), allowing the highly organic wash to strip away neutral lipids and phospholipids[4].

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. The high pH deprotonates the quinoline nitrogen, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen and reconstitute in mobile phase containing 10 µM EDTA to prevent downstream chelation.

Quantitative Data: Sample Preparation Comparison

The table below summarizes the empirical differences in matrix effects and recovery when applying various sample preparation techniques to 6,8-Dibromoquinolin-5-ol hydrobromide analysis.

Sample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MF CV (%)Extraction Recovery (%)Phospholipid Removal
Protein Precipitation (PPT) 42.3% (Severe Suppression)28.5% (Fails FDA limits)85.2%Poor
Liquid-Liquid Extraction (LLE) 78.1%18.2% (Fails FDA limits)62.4%Moderate
Phospholipid Depletion Plates 91.5%11.4% (Passes)88.7%High
Mixed-Mode Cation Exchange (MCX) 98.2% (Negligible Effect)4.6% (Passes)92.1% Very High

Real-Time Matrix Effect Localization

If your IS-normalized CV remains above 15%, you must locate exactly where in the chromatographic run the suppression is occurring using a post-column infusion system.

PostColumnInfusion Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Plasma) Pump->Injector Column Analytical Column Injector->Column Tee Tee-Joint Column->Tee Syringe Syringe Pump (Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Monitor Baseline) Tee->MS

Caption: Post-column infusion setup for real-time matrix effect localization.

Interpretation: Inject a blank plasma extract while continuously infusing 6,8-Dibromoquinolin-5-ol via the syringe pump. A steady baseline indicates no matrix effect. Any sudden dip in the baseline reveals the exact retention time where endogenous matrix components (like phospholipids) are eluting and suppressing ionization[2]. Adjust your LC gradient so your analyte does not elute in this suppression zone.

Frequently Asked Questions (FAQs)

Q: I am observing a split peak or severe tailing for 6,8-dibromoquinolin-5-ol, but my internal standard looks fine. What is happening? A: This is a classic symptom of metal chelation, not a matrix effect. The quinolin-5-ol moiety is a potent bidentate metal chelator. As trace metal ions (Fe³⁺, Cu²⁺) from the plasma matrix or the stainless-steel LC components accumulate on the column, the analyte chelates them, causing severe tailing and multiple peak species. Solution: Passivate your LC system with a chelating agent prior to the run, or add 10 µM EDTA to your sample reconstitution solvent to bind free metals before the analyte can.

Q: How do the two bromine atoms affect my MS/MS method development and sensitivity? A: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Because your compound is dibrominated, its precursor ion will exhibit a distinct M, M+2, M+4 isotopic pattern in a 1:2:1 ratio. If you only monitor the monoisotopic mass (M), you are throwing away 75% of your potential signal. Solution: For maximum sensitivity, sum the MRM transitions for the M+2 peak (the most abundant isotope combination, containing one ⁷⁹Br and one ⁸¹Br) and the M peak.

Q: Can the hydrobromide counterion cause matrix effects itself? A: Yes. If the hydrobromide salt is not removed during sample preparation, the high concentration of bromide ions can cause localized ion suppression in the ESI source, particularly if you are operating in negative ion mode. Ensure your sample preparation includes an aqueous wash step (as detailed in the MCX protocol) to desalt the sample prior to elution.

Q: Why is my signal completely suppressed when using standard protein precipitation (PPT)? A: PPT using acetonitrile or methanol effectively crashes out proteins, but it leaves nearly 100% of plasma phospholipids in the supernatant. Because 6,8-Dibromoquinolin-5-ol is highly lipophilic, it co-elutes with these phospholipids during the high-organic phase of the LC gradient. The phospholipids outcompete the analyte for charge on the surface of the ESI droplets, neutralizing your analyte and destroying the signal[3].

References

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Purity Verification of 6,8-Dibromoquinolin-5-ol Hydrobromide Analytical Standards

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Compound: 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4)[1] Introduction & Mechanistic Rationale The verifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Compound: 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4)[1]

Introduction & Mechanistic Rationale

The verification of analytical standard purity for halogenated quinolinol derivatives, such as 6,8-Dibromoquinolin-5-ol hydrobromide , is a critical prerequisite for downstream pharmacological and synthetic applications. Due to the presence of dual bromine substitutions and a hydroxyl group on the quinoline core, this compound exhibits unique electronic and steric properties that complicate chromatographic separation.

Trace impurities—often unreacted starting materials (e.g., mono-brominated intermediates) or regioisomers formed during electrophilic aromatic substitution—can significantly skew quantitative assays[2]. As a Senior Application Scientist, I emphasize that a purity verification protocol cannot rely on a single dimension of analysis. Instead, it must be a self-validating system employing orthogonal techniques (RP-HPLC, LC-MS, and qNMR) to ensure absolute structural and quantitative integrity.

Orthogonal Analytical Strategy Workflow

To prevent false positives caused by co-eluting impurities, a multi-tiered analytical workflow is required. The following diagram illustrates the logical progression of our self-validating purity assessment.

PurityWorkflow cluster_analysis Orthogonal Analysis Phase Start 6,8-Dibromoquinolin-5-ol HBr Batch Sample Prep Sample Preparation (MeOH/H2O + 0.1% TFA) Start->Prep HPLC RP-HPLC (C18) UV-Vis / DAD Prep->HPLC MS UPLC-MS/MS Structural Confirmation Prep->MS NMR 1H/13C qNMR Absolute Quantitation Prep->NMR Decision Orthogonal Consensus: Purity ≥ 99.0%? HPLC->Decision MS->Decision NMR->Decision Pass Certified Analytical Standard Decision->Pass Yes Fail Re-purification (Recrystallization) Decision->Fail No Fail->Start

Figure 1: Self-validating orthogonal workflow for the purity verification of 6,8-Dibromoquinolin-5-ol hydrobromide.

Comparative Analysis of Purity Verification Methods

To objectively evaluate the performance of various analytical techniques for this specific compound, we compare Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)[2][3].

Analytical TechniquePrimary FunctionResolution / SensitivityCausality & Suitability for 6,8-Dibromoquinolin-5-ol HBrLimitations
RP-HPLC (DAD) Primary quantitative purity assessmentHigh / High (LOD ~0.1 µg/mL)Optimal. The C18 stationary phase effectively resolves the target from mono-bromo isomers based on hydrophobicity. DAD allows spectral peak purity checks[4].Cannot identify unknown impurities without reference standards.
UPLC-MS/MS Impurity identification & structural elucidationVery High / Very HighConfirmatory. Essential for identifying specific isotopic mass shifts (characteristic M, M+2, M+4 patterns of dibrominated compounds)[3].Ion suppression effects can skew relative quantitation of impurities.
qNMR Absolute purity & structural confirmationModerate / ModerateOrthogonal. Directly integrates proton signals against an internal standard, independent of UV chromophores or ionization efficiency.Requires highly concentrated samples and expensive instrumentation.

Experimental Protocol: Self-Validating RP-HPLC Method

The following step-by-step methodology is engineered specifically for halogenated quinolinol salts. The addition of an ion-pairing agent or acidic modifier is strictly necessary to suppress the ionization of the basic quinoline nitrogen and the acidic hydroxyl group, preventing peak tailing[4].

Instrumentation and Reagents
  • System: Standard HPLC system equipped with a quaternary gradient pump, thermostatted column compartment, and a Diode Array Detector (DAD)[4].

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water[4]. (Causality: TFA acts as an ion-pairing agent, neutralizing the hydrobromide salt and protonating the quinoline nitrogen to ensure sharp, symmetrical peaks).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN)[4].

Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) Methanol:Water. (Causality: 6,8-Dibromoquinolin-5-ol hydrobromide has limited solubility in pure water; methanol ensures complete dissolution without inducing solvent-front distortion).

  • Standard Preparation: Accurately weigh 10.0 mg of the 6,8-Dibromoquinolin-5-ol hydrobromide sample.

  • Dissolution: Transfer to a 10 mL volumetric flask, add 5 mL of diluent, and sonicate for 5 minutes until fully dissolved. Dilute to the mark to achieve a 1.0 mg/mL stock solution[3].

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial (to prevent potential photolytic degradation).

Gradient Elution Program

A gradient method is superior to isocratic elution here because it ensures the elution of highly retained poly-halogenated impurities while maintaining a sharp peak for the main compound[5].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (Extract max absorbance from DAD).

  • Injection Volume: 10 µL

Gradient Table:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute the hydrobromide counter-ion and highly polar impurities).

  • 2.0 - 15.0 min: Linear ramp from 10% B to 90% B.

  • 15.0 - 20.0 min: 90% B (Column wash to remove strongly retained hydrophobic byproducts).

  • 20.0 - 25.0 min: 10% B (Re-equilibration).

Data Analysis and Self-Validation
  • Peak Purity Check: Utilize the DAD software to perform a peak purity analysis (spectral match across the peak apex, leading, and trailing edges). A purity angle less than the purity threshold confirms no co-eluting impurities.

  • Area Normalization: Calculate the relative purity by dividing the area of the 6,8-Dibromoquinolin-5-ol peak by the total area of all integrated peaks (excluding the solvent front and system peaks).

References

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation for 6,8-Dibromoquinolin-5-ol Hydrobromide Residue Analysis

Introduction: The Criticality of Residue Analysis In pharmaceutical manufacturing, the prevention of cross-contamination is paramount to patient safety and product integrity.[1] 6,8-Dibromoquinolin-5-ol hydrobromide, a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Residue Analysis

In pharmaceutical manufacturing, the prevention of cross-contamination is paramount to patient safety and product integrity.[1] 6,8-Dibromoquinolin-5-ol hydrobromide, a halogenated quinoline derivative, represents a class of compounds often used as intermediates or active pharmaceutical ingredients (APIs). After a manufacturing run, it is essential to verify that the equipment is scrupulously cleaned and that any residual API has been removed to levels below a scientifically determined safety threshold.[1][2][3] This verification process, known as cleaning validation, relies on robust, validated analytical methods capable of detecting and quantifying trace amounts of the target residue.[3][4]

This guide provides a comprehensive comparison of analytical methodologies and a detailed, field-proven protocol for the validation of a residue analysis method for 6,8-Dibromoquinolin-5-ol hydrobromide. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific soundness.[5][6][7]

Part 1: A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the foundation of any successful validation. It requires a balance of sensitivity, specificity, cost, and accessibility. For a compound like 6,8-Dibromoquinolin-5-ol hydrobromide, several techniques could be considered.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical quality control labs.[8] For quinoline derivatives, which possess a UV-active chromophore, HPLC-UV offers a robust, reliable, and cost-effective solution.[9] Its high selectivity and sensitivity make it well-suited for residue-level quantification.[9]

  • Gas Chromatography (GC): GC is typically reserved for volatile or semi-volatile compounds. Due to the relatively low volatility and polar nature of 6,8-Dibromoquinolin-5-ol hydrobromide, its analysis by GC would likely require a derivatization step to increase volatility, adding complexity and potential variability to the method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides unparalleled sensitivity and specificity by coupling the separation power of HPLC with the mass-selective detection of a mass spectrometer.[8] While it is the most powerful technique for trace analysis, the higher cost of instrumentation and operational complexity may not be necessary if an HPLC-UV method can achieve the required detection limits.[10]

Table 1: Comparison of Potential Analytical Techniques

Technique Pros Cons Suitability for 6,8-Dibromoquinolin-5-ol HBr
HPLC-UV Excellent quantitation, high robustness, widely available, cost-effective.[9]Moderate sensitivity compared to MS, potential for matrix interference.Highly Suitable. The quinoline structure is ideal for UV detection.
GC Excellent for volatile compounds, high resolution.Not suitable for non-volatile compounds; requires derivatization for this analyte, which adds complexity.Not Recommended. The compound's properties are poorly matched to this technique.
LC-MS/MS Highest sensitivity and specificity, excellent for complex matrices.[10]High cost, complex instrumentation, potential for matrix effects (ion suppression/enhancement).[10]Suitable, but may be overkill. A viable alternative if extremely low detection limits are required.

Based on this analysis, HPLC-UV is the recommended technique as it provides the optimal balance of performance, cost, and accessibility for this specific application.

Part 2: Recommended Method Validation Protocol: HPLC-UV

This section details a robust HPLC-UV method and its validation. The causality behind each parameter is explained to provide a deeper understanding of the method's design.

Experimental Protocol: HPLC-UV Analysis

1. Reagents and Standard Preparation:

  • Reagents: Use HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (18.2 MΩ·cm). Use analytical grade phosphoric acid or formic acid.[11]

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 6,8-Dibromoquinolin-5-ol hydrobromide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored under refrigeration.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

2. Chromatographic Conditions: The conditions below are a well-established starting point for quinoline derivatives.[9][11]

Parameter Recommended Condition Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides good retention for the relatively non-polar dibrominated quinoline ring.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) = 40:60 (v/v)The ACN/water ratio is optimized for retention and peak shape. Phosphoric acid controls the pH to ensure the analyte is in a single ionic form, preventing peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 20 µLA typical volume to achieve good sensitivity without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmThis wavelength is chosen based on the UV absorbance maximum of the quinoline chromophore, maximizing sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

3. Sample Preparation (Swab Recovery):

  • Swabbing: Swab a defined area (e.g., 10 cm x 10 cm) of the equipment surface using a low-lint swab wetted with a suitable solvent (e.g., methanol/water).

  • Extraction: Place the swab head into a clean vial containing a known volume (e.g., 5 mL) of mobile phase. Vortex or sonicate for 5 minutes to extract the residue.

  • Analysis: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[11]

Part 3: Method Validation Parameters (ICH Q2(R1) Framework)

A method is not reliable until it is validated. The following parameters must be assessed according to ICH Q2(R1) guidelines.[5][7]

MethodValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Plan Develop Validation Protocol (Define Parameters & Acceptance Criteria) Specificity Specificity (Interference Check) Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report (Summarize Data & Conclude) Robustness->Report

Caption: Workflow for Analytical Method Validation.

Specificity
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., cleaning agents).[7]

  • Procedure:

    • Analyze a blank (mobile phase).

    • Analyze a placebo solution (a solution containing all potential interfering substances, like cleaning agents, without the analyte).

    • Analyze the analyte standard.

    • Spike the placebo solution with the analyte and analyze.

  • Acceptance Criteria: The blank and placebo solutions should show no interfering peaks at the retention time of 6,8-Dibromoquinolin-5-ol hydrobromide. The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if using a Diode Array Detector).

Linearity
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte within a given range.[5]

  • Procedure: Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
0.0512,550
0.1025,100
0.50124,900
1.00250,500
2.00501,200
Correlation Coefficient (r²) 0.9999
Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[5]

  • Procedure: Spike known amounts of the analyte onto representative surfaces (e.g., stainless steel coupons) at three concentration levels (e.g., 50%, 100%, and 150% of the target residue limit). Sample and analyze these surfaces in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for residue analysis.

Table 3: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µ g/swab )Measured Conc. (µ g/swab )% Recovery
Low (50%)1.00.9898.0%
Mid (100%)2.02.06103.0%
High (150%)3.02.9197.0%
Mean Recovery 99.3%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Procedure:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% for residue analysis.

Table 4: Example Precision Data

Precision LevelMean Measured Conc. (µ g/swab )Standard Deviation% RSD
Repeatability 2.020.042.0%
Intermediate Precision 1.990.063.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Procedure: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ must be below the established acceptable residue limit (ARL) for the cleaning validation.[2]

Caption: Derivation of LOD and LOQ from Linearity Data.

Conclusion

The validation of an analytical method for residue analysis is a mandatory and scientifically rigorous process in the pharmaceutical industry.[4][12] This guide has established that HPLC-UV is a highly suitable technique for the analysis of 6,8-Dibromoquinolin-5-ol hydrobromide residues. By systematically evaluating the method against the core validation parameters of specificity, linearity, accuracy, precision, and detection limits as prescribed by ICH Q2(R1), a laboratory can ensure that its cleaning validation program is built upon a foundation of reliable and defensible data.[5][7] This not only guarantees compliance with global regulatory expectations but, more importantly, safeguards the quality and safety of the final medicinal product.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Analytical Methods for Cleaning Validation in the Pharmaceutical Industry Source: Intertek URL: [Link]

  • Title: Residue Analysis Cleaning Validation Testing Source: Honeyman Laboratories URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Cleaning Method Validation for Estimation of Dipyridamole Residue on the Surface of Drug Product Manufacturing Equipment Using Swab Sampling and by High Performance Liquid Chromatographic Technique Source: PMC (PubMed Central) URL: [Link]

  • Title: Understanding Cleaning Validation in Pharmaceutical Manufacturing Source: CS Analytical URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges Source: International Journal of Pharmaceutical and Clinical Analysis Technology URL: [Link]

  • Title: Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater Source: PMC (PubMed Central) URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: NHS Specialist Pharmacy Service URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

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Safety & Regulatory Compliance

Safety

6,8-Dibromoquinolin-5-ol hydrobromide proper disposal procedures

Proper disposal of halogenated organic salts is a critical operational requirement in chemical and pharmaceutical laboratories. 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) is a halogenated quinoline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of halogenated organic salts is a critical operational requirement in chemical and pharmaceutical laboratories. 6,8-Dibromoquinolin-5-ol hydrobromide (CAS: 188594-91-4) is a halogenated quinoline derivative that presents specific toxicological and environmental hazards[1].

Because it contains a quinoline core, multiple bromine substituents, and a hydrobromide salt, it is highly persistent in the environment, toxic to aquatic life, and potentially mutagenic[2][3]. Standard wastewater treatment facilities cannot biologically degrade these aromatic nitrogen heterocycles[2]. Therefore, laboratories must implement strict, self-validating disposal protocols to prevent environmental contamination and ensure regulatory compliance.

Chemical & Waste Classification Summary

To establish a compliant disposal plan, the chemical properties and waste classifications must first be quantified and understood.

PropertyValue / Classification
Chemical Name 6,8-Dibromoquinolin-5-ol hydrobromide
CAS Number 188594-91-4[1]
Molecular Formula C9H6Br3NO[1]
Waste Category Halogenated Organic Waste[4]
Primary Hazards Toxic, Aquatic Toxicity, Irritant[3][4]
Physical State Solid (Powder/Crystals)
Incompatibilities Strong oxidizers, strong bases, flammable metals[5]

Standard Operating Procedure: Disposal Workflow

The following protocol provides a step-by-step methodology for the safe containerization and destruction of 6,8-Dibromoquinolin-5-ol hydrobromide.

Step 1: Segregation and Classification
  • Action: Isolate 6,8-Dibromoquinolin-5-ol hydrobromide waste from all non-halogenated solvents and inorganic aqueous wastes.

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and risks dangerous exothermic reactions. Crucially, if this compound is dissolved in a non-halogenated solvent (e.g., ethanol or DMSO), the entire solution must be classified as halogenated waste because the solute introduces halogens into the mixture[5][6].

Step 2: Containerization and Labeling
  • Action: Place the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container. If dealing with liquid solutions, fill the container to no more than 75% capacity[5].

  • Causality: Leaving 25% headspace allows for the safe expansion of liquid vapors, preventing container rupture due to temperature fluctuations[5].

  • Validation: Label the container explicitly with "Hazardous Waste: Halogenated Organics (Contains 6,8-Dibromoquinolin-5-ol hydrobromide)" and apply GHS pictograms for Toxicity and Environmental Hazard[3][4]. A protocol is self-validating only when any lab technician can immediately identify the exact contents and hazards without consulting external logs.

Step 3: Storage and Secondary Containment
  • Action: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area kept below 25°C. Place the primary container inside a secondary containment tray[3][4].

  • Causality: Secondary containment ensures that if the primary vessel fails, the highly toxic and slightly acidic hydrobromide solution does not reach laboratory drains or react with adjacent incompatible chemicals[2][5].

Step 4: Final Destruction (High-Temperature Incineration)
  • Action: Transfer the waste to a licensed hazardous waste disposal contractor. Ensure the contractor utilizes high-temperature incineration.

  • Causality: Landfilling halogenated organic waste is strictly prohibited due to severe groundwater leaching risks[7]. The required destruction method is incineration at a minimum of 1100°C with a secondary combustion chamber residence time of at least two seconds. This extreme heat is necessary to break the stable aromatic quinoline ring. Furthermore, the incinerator must be equipped with alkaline scrubbers to neutralize the highly corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx) generated during the combustion of the dibromo- and hydrobromide moieties[4].

Emergency Protocol: Solid Spill Response

Because 6,8-Dibromoquinolin-5-ol hydrobromide is handled as a solid powder, accidental spills require specific dust-mitigation strategies to prevent inhalation exposure[8][9].

  • Evacuate and Assess: Clear unprotected personnel from the immediate area. Verify that local exhaust ventilation (e.g., fume hoods) is active[4].

  • Don PPE: Equip chemical-resistant gloves (Nitrile/Viton), tight-fitting safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of toxic dust[4][9].

  • Dust Suppression (No Sweeping): Do NOT use a dry broom or brush. Sweeping aerosolizes the fine hydrobromide powder, drastically increasing inhalation risks and spreading contamination[8].

  • Collection: Use a HEPA-filtered vacuum explicitly rated for hazardous chemicals, or gently cover the powder with damp, inert absorbent pads to suppress dust before scooping it into a compatible waste container[8][9].

  • Decontamination: Wipe the spill area with a damp cloth, followed by a thorough wash with soap and water. Place all used cleanup materials (pads, gloves, cloths) into the halogenated solid waste container for incineration[8].

Waste Segregation and Disposal Decision Tree

G Gen 6,8-Dibromoquinolin-5-ol HBr Waste Generated State Physical State? Gen->State Solid Solid Powder Waste State->Solid Powder/Crystals Liquid Dissolved in Solvent State->Liquid Solution SolidCollect Collect in Sealed Compatible Container Solid->SolidCollect LiquidRule Classify Entire Mixture as Halogenated Organic Waste Liquid->LiquidRule Halogen Solute Rule Labeling Label: Hazardous Waste (Halogenated, Toxic, Acidic) SolidCollect->Labeling LiquidRule->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Incineration High-Temp Incineration (>1100°C) with HBr Scrubber Storage->Incineration EPA/RCRA Compliant Disposal

Workflow for the classification and high-temperature disposal of halogenated quinoline waste.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline". Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Available at: [Link]

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste". Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". Available at: [Link]

Sources

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